molecular formula C10H21NO2 B080629 10-Aminodecanoic acid CAS No. 13108-19-5

10-Aminodecanoic acid

Cat. No.: B080629
CAS No.: 13108-19-5
M. Wt: 187.28 g/mol
InChI Key: XAUQWYHSQICPAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Aminodecanoic acid (CAS 13108-19-5) is a valuable biochemical building block featuring both a carboxyl group and an amino group on a ten-carbon alkyl chain . This bifunctional structure makes it a versatile intermediate in organic synthesis and chemical biology, particularly for constructing more complex molecules . Researchers utilize this compound in drug discovery efforts, where it serves as a precursor for synthesizing compounds targeting various therapeutic areas . Its application extends to material science, where it is used in the development of novel polymers and specialty materials . The compound requires specific storage conditions; it should be kept in a dark place under an inert atmosphere at room temperature to ensure stability . This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use . Handle with appropriate care, noting safety warnings regarding potential skin, eye, and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-aminodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1-9,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUQWYHSQICPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(=O)O)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27306-05-4
Record name Decanoic acid, 10-amino-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27306-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20156876
Record name 10-Aminodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13108-19-5
Record name 10-Aminodecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13108-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Aminodecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013108195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Aminodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-aminodecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.743
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 10-AMINODECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05277W2SV6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 10-Aminodecanoic Acid (CAS: 13108-19-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Aminodecanoic acid, with the CAS number 13108-19-5, is a bifunctional molecule containing a terminal carboxylic acid and a primary amine separated by a ten-carbon aliphatic chain.[1][2] This structure imparts amphiphilic properties, making it a valuable building block in various chemical syntheses.[3] While it can be isolated from natural sources such as the seeds of Lupinus angustifolius, it is primarily produced synthetically for commercial and research purposes.[] Its key application lies in its use as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality in drug discovery.[2][] It also finds utility in the synthesis of polymers and surfactants.[]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueReference
CAS Number 13108-19-5[5]
Molecular Formula C₁₀H₂₁NO₂[5]
Molecular Weight 187.28 g/mol [5]
Melting Point 183-184 °C
Boiling Point Data not available
Solubility Limited solubility in water. Soluble in polar organic solvents.[3]
pKa (Predicted) Data not available
Appearance White to off-white solid[3]

Synthesis and Purification

Synthesis of this compound from 10-Bromodecanoic Acid

A common synthetic route to this compound involves the nucleophilic substitution of 10-bromodecanoic acid with an amine source.[6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10-bromodecanoic acid in a suitable solvent such as ethanol (B145695).

  • Amination: Add an excess of aqueous ammonia (B1221849) (e.g., 28% solution) to the flask. The excess ammonia serves as both the nucleophile and the base to neutralize the hydrobromic acid byproduct.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours to ensure complete conversion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product, this compound, may precipitate out of the solution. If not, the solvent and excess ammonia can be removed under reduced pressure.

  • Isolation: The crude product is collected by filtration and washed with a cold solvent to remove any remaining impurities.

Purification by Recrystallization

Purification of the crude this compound is effectively achieved by recrystallization.

Experimental Protocol:

  • Solvent Selection: A common solvent system for the recrystallization of long-chain amino acids is an aqueous ethanol solution.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot aqueous ethanol solvent.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids, including this compound.

General HPLC Protocol:

  • Column: A reversed-phase C18 column is typically suitable for the separation of amino acids.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly employed.

  • Detection: As this compound lacks a strong chromophore, derivatization with a UV-active or fluorescent tag (e.g., o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC)) is often necessary for sensitive detection by UV or fluorescence detectors.

  • Sample Preparation: Samples should be dissolved in a suitable solvent, filtered to remove any particulate matter, and then injected into the HPLC system.

Applications in Drug Development: The PROTAC Approach

This compound plays a crucial role as a linker in the design and synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1]

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is depicted in the signaling pathway diagram below. The this compound linker connects a ligand that binds to the target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[7]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC (with 10-Aminodecanoic Acid Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Ubiquitinated POI Ternary->Ub_POI Induces Ubiquitination Recycle PROTAC Recycled Ternary->Recycle Releases Ub Ubiquitin Ub->Ub_POI Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degraded Protein Fragments Proteasome->Degradation Degrades PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Ligand1 Synthesize/ Obtain POI Ligand Conjugation Conjugate Ligands with Linker Ligand1->Conjugation Linker Synthesize Linker (e.g., using 10-ADA) Linker->Conjugation Ligand2 Synthesize/ Obtain E3 Ligase Ligand Ligand2->Conjugation Purification Purify PROTAC Conjugation->Purification Binding Binding Assays (POI and E3 Ligase) Purification->Binding Degradation Western Blot for Protein Degradation Binding->Degradation CellViability Cell Viability Assays Degradation->CellViability Optimization Lead Optimization CellViability->Optimization

References

In-Depth Technical Guide: Physicochemical Properties and Applications of 10-Aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 10-aminodecanoic acid, a versatile bifunctional molecule. It includes a detailed experimental protocol for the determination of its molecular weight via mass spectrometry and explores its application as a linker in Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality.

Core Physicochemical Data of this compound

This compound is a fatty acid derivative that contains a terminal amine group and a carboxylic acid group, making it a valuable building block in chemical synthesis.[1] Its linear aliphatic chain provides specific solubility and spacing properties in the design of larger molecules.

PropertyValueSource
Molecular Weight 187.28 g/mol [2][3][4]
Molecular Formula C₁₀H₂₁NO₂[1][2][4]
CAS Number 13108-19-5[1][2][3][4]
IUPAC Name This compound[2]
Canonical SMILES C(CCCCC(=O)O)CCCCN[2]

Experimental Protocol: Molecular Weight Determination by Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines a general method for the accurate determination of the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS), a soft ionization technique suitable for polar organic molecules.

1. Objective: To determine the molecular weight of this compound by generating and analyzing its corresponding gas-phase ions.

2. Materials and Reagents:

  • This compound sample

  • HPLC-grade methanol (B129727) or acetonitrile

  • HPLC-grade water

  • Formic acid (for positive ion mode) or Ammonium hydroxide (B78521) (for negative ion mode)

  • Mass spectrometer calibration standard (e.g., sodium trifluoroacetate (B77799) cluster ions, or a commercially available ESI tuning mix)

3. Instrumentation:

  • A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap).

  • A syringe pump or a liquid chromatography system for sample introduction.

4. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).

  • From the stock solution, prepare a dilute sample solution for infusion at a concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI-MS, such as 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The acid helps in the protonation of the analyte to form positive ions.

5. Instrument Calibration and Setup:

  • Calibrate the mass spectrometer according to the manufacturer's instructions using a suitable calibration standard. This ensures high mass accuracy.

  • Set the ESI source parameters. Typical starting parameters for a small molecule like this compound in positive ion mode would be:

    • Capillary Voltage: 3-4 kV

    • Nebulizing Gas (Nitrogen) Pressure: 1-2 bar

    • Drying Gas (Nitrogen) Flow Rate: 5-10 L/min

    • Drying Gas Temperature: 200-300 °C

  • Set the mass analyzer to scan a mass range that will include the expected protonated molecule [M+H]⁺, for instance, m/z 50-500.

6. Data Acquisition:

  • Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Acquire the mass spectrum. The primary ion expected for this compound in positive ion mode is the protonated molecule, [M+H]⁺. Given its molecular weight of 187.28, the expected m/z value would be approximately 188.29.

7. Data Analysis:

  • Examine the resulting mass spectrum for the peak corresponding to the [M+H]⁺ ion.

  • Determine the accurate mass of this peak.

  • Calculate the molecular weight of the neutral molecule by subtracting the mass of a proton (approximately 1.007276 Da) from the measured m/z of the [M+H]⁺ ion.

Application in PROTAC Drug Development

This compound is a relevant molecule in the field of targeted protein degradation, specifically in the design of PROTACs. A PROTAC is a heterobifunctional molecule that consists of two ligands connected by a linker.[1][2] One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker, for which a derivative of this compound can be used, plays a crucial role in the formation of a stable ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3]

The length, rigidity, and chemical composition of the linker are critical for the efficacy of the PROTAC.[] The aliphatic chain of this compound provides a flexible spacer that can be optimized in length to achieve the optimal orientation for the formation of the ternary complex.[3]

Below is a diagram illustrating the general mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ternary->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: Workflow of PROTAC-mediated protein degradation.

References

Synthesis of 10-Aminodecanoic Acid from Azelaic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthetic pathways for producing 10-aminodecanoic acid, a valuable bifunctional molecule, using azelaic acid as a readily available starting material. The primary strategies discussed involve the selective monofunctionalization of azelaic acid followed by classical rearrangement reactions—namely the Curtius, Schmidt, and Hofmann rearrangements—to convert one of the carboxylic acid moieties into a primary amine. This document provides a comparative overview of these synthetic routes, including detailed experimental protocols adapted from analogous transformations, quantitative data where available, and logical workflow diagrams to assist in laboratory implementation. The synthesis of this compound is of significant interest due to its applications as a linker molecule in the development of proteolysis-targeting chimeras (PROTACs) and other chemical biology tools.[1]

Introduction

This compound is a linear aliphatic chain featuring a terminal carboxylic acid and a terminal amine group.[1] This bifunctional nature makes it a useful building block and linker in various applications, including polymer chemistry and, notably, in the synthesis of PROTACs and other conjugates for drug development.[1] Azelaic acid (nonanedioic acid), a naturally occurring C9 dicarboxylic acid, serves as an economical and sustainable precursor for the synthesis of this compound.[2][3] The industrial production of azelaic acid is typically achieved through the ozonolysis of oleic acid.[2]

The core of the synthetic challenge lies in the selective conversion of one of the two carboxylic acid groups of azelaic acid into an amine. This is typically achieved by first protecting one of the carboxylic acid groups, often as an ester, to create a mono-functionalized intermediate. This intermediate then undergoes a rearrangement reaction that results in the loss of one carbon atom and the formation of an amine. This guide focuses on three such classical name reactions: the Curtius, Schmidt, and Hofmann rearrangements.

Overall Synthetic Strategy

The general approach for the synthesis of this compound from azelaic acid can be outlined in three main stages, as depicted in the workflow diagram below. This strategy ensures the selective transformation of only one of the two carboxylic acid groups.

G cluster_0 Stage 1: Monofunctionalization cluster_1 Stage 2: Amine Formation via Rearrangement cluster_2 Stage 3: Deprotection Azelaic_Acid Azelaic Acid Monoesterification Monoesterification Azelaic_Acid->Monoesterification Azelaic_Acid_Monoester Azelaic Acid Monoester Monoesterification->Azelaic_Acid_Monoester Curtius Curtius Rearrangement Azelaic_Acid_Monoester->Curtius Schmidt Schmidt Rearrangement Azelaic_Acid_Monoester->Schmidt Hofmann Hofmann Rearrangement Azelaic_Acid_Monoester->Hofmann Amino_Ester 10-Aminodecanoate Ester Curtius->Amino_Ester Schmidt->Amino_Ester Hofmann->Amino_Ester Hydrolysis Hydrolysis Amino_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product G cluster_0 Curtius Rearrangement Pathway Carboxylic_Acid Azelaic Acid Monoester Acyl_Azide Acyl Azide Intermediate Carboxylic_Acid->Acyl_Azide DPPA or SOCl2, NaN3 Isocyanate Isocyanate Intermediate Acyl_Azide->Isocyanate Heat (Δ) Carbamic_Acid Carbamic Acid Intermediate Isocyanate->Carbamic_Acid H2O Amine 10-Aminodecanoate Ester Carbamic_Acid->Amine -CO2 G cluster_0 Schmidt Reaction Pathway Carboxylic_Acid Azelaic Acid Monoester Acylium_Ion Acylium Ion Intermediate Carboxylic_Acid->Acylium_Ion H+ Protonated_Acyl_Azide Protonated Acyl Azide Acylium_Ion->Protonated_Acyl_Azide HN3 Protonated_Isocyanate Protonated Isocyanate Protonated_Acyl_Azide->Protonated_Isocyanate Rearrangement, -N2 Amine 10-Aminodecanoate Ester Protonated_Isocyanate->Amine H2O, -CO2, -H+ G cluster_0 Hofmann Rearrangement Pathway Carboxylic_Acid Azelaic Acid Monoester Amide Azelaic Acid Monoamide Monoester Carboxylic_Acid->Amide 1. SOCl2 2. NH3 N_Bromoamide N-Bromoamide Intermediate Amide->N_Bromoamide Br2, NaOH Isocyanate Isocyanate Intermediate N_Bromoamide->Isocyanate Rearrangement Amine 10-Aminodecanoate Ester Isocyanate->Amine H2O, -CO2

References

Natural Sources of 10-Aminodecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Aminodecanoic acid is a bifunctional molecule with a terminal carboxylic acid and a primary amine, making it a valuable building block in chemical synthesis, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). While readily available through synthetic routes, its natural occurrence is not well-documented. This technical guide explores the potential natural sources of this compound, focusing on royal jelly as a plausible, yet unconfirmed, origin. It further details hypothetical biosynthetic pathways, comprehensive experimental protocols for extraction and identification from natural matrices, and potential signaling pathways based on related, well-characterized medium-chain fatty acids. This document serves as a resource for researchers investigating novel natural products and their potential therapeutic applications.

Potential Natural Sources

Direct evidence for the natural occurrence of this compound is currently scarce in scientific literature. However, its structural similarity to other well-known natural products, particularly those found in bee products, suggests potential avenues for investigation.

Royal Jelly: A Prime Candidate

Royal jelly, the exclusive food of queen honeybees, is a complex mixture of proteins, lipids, sugars, vitamins, and minerals. The lipid fraction of royal jelly is particularly rich in medium-chain fatty acids, many of which are hydroxylated. The two most abundant fatty acids in royal jelly are (E)-10-hydroxy-2-decenoic acid (10-HDA) and 10-hydroxydecanoic acid (10-HDAA). Given the presence of these C10 fatty acid derivatives and a variety of free amino acids, it is conceivable that this compound could exist as a minor, yet-to-be-identified component.

Microbial Origins

Various microorganisms are known to produce a wide array of amino acids and fatty acids. While specific production of this compound has not been reported, microbial biosynthesis of other ω-amino acids is established. For instance, certain bacteria can synthesize 12-aminododecanoic acid. This precedent suggests that microbial sources could be a potential, untapped reservoir for this compound or could be engineered for its production.

Hypothetical Biosynthetic Pathway

A plausible biosynthetic pathway for this compound in a microorganism could start from the common fatty acid precursor, decanoic acid. This proposed pathway involves a terminal hydroxylation followed by amination.

Biosynthetic Pathway of this compound Decanoic_acid Decanoic Acid Ten_Hydroxydecanoic_acid 10-Hydroxydecanoic Acid Decanoic_acid->Ten_Hydroxydecanoic_acid Cytochrome P450 Monooxygenase Ten_Oxodecanoic_acid 10-Oxodecanoic Acid Ten_Hydroxydecanoic_acid->Ten_Oxodecanoic_acid Alcohol Dehydrogenase Ten_Aminodecanoic_acid This compound Ten_Oxodecanoic_acid->Ten_Aminodecanoic_acid ω-Transaminase

Figure 1: Proposed biosynthetic pathway for this compound from decanoic acid.

Quantitative Data from Potential Sources

While no quantitative data for this compound in natural sources has been published, the following tables summarize the concentrations of related compounds in fresh royal jelly, which would be essential for baseline comparisons in any investigation.

Table 1: Major Fatty Acid Composition of Royal Jelly

Fatty AcidConcentration ( g/100g of fresh RJ)Reference
(E)-10-hydroxy-2-decenoic acid (10-HDA)0.771 - 0.928[1]
10-hydroxydecanoic acid (10-HDAA)0.285 - 0.366[1]
Sebacic acid (1,10-decanedioic acid)< 0.100[1]

Table 2: Free Amino Acid Composition of Royal Jelly

Amino AcidConcentration (mg/g of fresh RJ)Reference
Proline5.38[2]
Lysine0.86[2]
Glutamic Acid0.34[2]
Phenylalanine1.30[2]
Aspartic Acid0.06 - 0.25[2]
Serineup to 0.04[2]
β-AlanineNot specified[3]

Experimental Protocols

The following protocols are detailed methodologies for the extraction, identification, and quantification of amino acids from a complex natural matrix like royal jelly. These would be the foundational procedures for any research aimed at discovering and quantifying this compound.

Extraction of Free Amino Acids from Royal Jelly

This protocol is adapted from established methods for amino acid analysis of royal jelly.[4]

  • Sample Preparation: Homogenize 1 g of fresh royal jelly in 10 mL of 0.1 M HCl.

  • Deproteinization: Add 5 mL of 10% trichloroacetic acid (TCA), vortex thoroughly, and let it stand for 30 minutes at 4°C to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the free amino acids.

  • Purification:

    • Prepare a cation-exchange resin column (e.g., Dowex 50W-X8).

    • Wash the resin with 1 M NaOH, followed by deionized water until neutral, and then equilibrate with 0.1 M HCl.

    • Apply the supernatant to the column.

    • Wash the column with deionized water to remove sugars and other neutral compounds.

    • Elute the amino acids with 2 M ammonium (B1175870) hydroxide.

  • Drying: Evaporate the eluate to dryness under a vacuum at 40°C.

  • Reconstitution: Reconstitute the dried residue in a known volume of 0.1 M HCl for derivatization and analysis.

Derivatization and HPLC Analysis

For sensitive detection by HPLC, amino acids require derivatization. The following protocol uses o-phthalaldehyde (B127526) (OPA) for primary amines.[5][6]

  • Reagent Preparation:

    • OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 1 mL of methanol. Add 9 mL of 0.4 M boric acid buffer (pH 10.4) and 100 µL of 3-mercaptopropionic acid.

    • Boric Acid Buffer: Prepare a 0.4 M solution of boric acid and adjust the pH to 10.4 with NaOH.

  • Derivatization Procedure:

    • In an autosampler vial, mix 10 µL of the extracted amino acid sample (or standard) with 80 µL of boric acid buffer.

    • Add 10 µL of the OPA reagent.

    • Allow the reaction to proceed for 2 minutes at room temperature.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1 M sodium acetate (B1210297) buffer (pH 7.2) with 5% tetrahydrofuran.

    • Mobile Phase B: Methanol.

    • Gradient: A linear gradient from 10% to 70% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.

  • Quantification: Prepare a standard curve using a certified this compound standard.

Experimental Workflow cluster_extraction Extraction cluster_analysis Analysis RJ_Sample Royal Jelly Sample Homogenization Homogenization in HCl RJ_Sample->Homogenization Deproteinization Deproteinization (TCA) Homogenization->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Purification Cation-Exchange Chromatography Centrifugation->Purification Drying Evaporation Purification->Drying Reconstitution Reconstitution Drying->Reconstitution Derivatization Derivatization (OPA) Reconstitution->Derivatization HPLC HPLC-Fluorescence Detection Derivatization->HPLC Data_Analysis Data Analysis HPLC->Data_Analysis

Figure 2: Experimental workflow for the identification of this compound.

Potential Signaling Pathways

While no signaling pathways have been elucidated for this compound, the pathways of its structural analog, 10-hydroxy-2-decenoic acid (10-HDA), offer valuable insights into its potential biological roles. Medium-chain fatty acids can act as signaling molecules, influencing various cellular processes.[7]

PI3K/AKT Signaling Pathway

10-HDA has been shown to exert hypoglycemic effects by modulating the PI3K/AKT/GSK3β signaling pathway.[8] This pathway is crucial for cell growth, proliferation, and metabolism. It is plausible that this compound, as a medium-chain fatty acid derivative, could also interact with components of this pathway.

Target of Rapamycin (TOR) Signaling

Studies in C. elegans have demonstrated that 10-HDA extends lifespan through dietary restriction and the Target of Rapamycin (TOR) signaling pathway.[9] TOR is a highly conserved kinase that regulates cell growth and metabolism in response to nutrients and growth factors.

Anti-inflammatory Signaling

10-HDAA has been reported to inhibit lipopolysaccharide (LPS)-induced inflammation in microglial cells by targeting p53, which in turn deactivates the NLRP3 inflammasome and promotes autophagy.[10] This highlights the potential for C10 fatty acid derivatives to have immunomodulatory effects.

Potential Signaling Pathway cluster_cell Cell Receptor Cell Surface Receptor (GPCR) PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT GSK3b GSK3β AKT->GSK3b Glucose_Uptake Increased Glucose Uptake AKT->Glucose_Uptake Glycogen_Synthesis Increased Glycogen Synthesis GSK3b->Glycogen_Synthesis Ten_ADA This compound (Hypothetical) Ten_ADA->Receptor

Figure 3: Hypothetical signaling via the PI3K/AKT pathway for this compound.

Conclusion

While the natural occurrence of this compound remains to be definitively established, its structural relationship to known components of royal jelly makes this a promising area of investigation. The experimental protocols and biosynthetic and signaling pathway hypotheses presented in this guide provide a robust framework for researchers to explore the natural origins of this and other novel bifunctional molecules. Such research could uncover new bioactive compounds with potential applications in drug development and biotechnology.

References

Unveiling the Solid-State Architecture of ω-Amino Acids: A Technical Guide to the Crystal Structure of 10-Aminodecanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise three-dimensional arrangement of molecules in a crystalline solid is fundamental to understanding and predicting their physicochemical properties, which is of paramount importance in fields such as materials science and drug development. This technical guide focuses on the crystal structure of 10-aminodecanoic acid. A comprehensive search of publicly available crystallographic databases reveals that a detailed crystal structure for this compound has not yet been reported.

Therefore, this document presents a detailed analysis of a close structural analog, 11-aminoundecanoic acid hydrobromide hemihydrate , to provide researchers with a robust framework for understanding the expected solid-state behavior of this compound. The principles of crystal packing, hydrogen bonding networks, and the experimental methodologies for their determination are detailed herein. This guide serves as a valuable resource for scientists working with long-chain ω-amino acids, offering insights into their structural chemistry and providing standardized protocols for their crystallographic analysis.

Crystal Structure of a Homologous Analog: 11-Aminoundecanoic Acid Hydrobromide Hemihydrate

The crystal structure of 11-aminoundecanoic acid hydrobromide hemihydrate provides critical insights into the packing and intermolecular interactions that can be anticipated for this compound. The zwitterionic nature of amino acids, with their charged amino and carboxylate groups, alongside the hydrophobic alkyl chain, dictates a layered structural arrangement.

Crystallographic Data

The following table summarizes the key crystallographic parameters for 11-aminoundecanoic acid hydrobromide hemihydrate. This data is essential for understanding the dimensions and symmetry of the crystal lattice.

ParameterValue
Crystal System Monoclinic
Space Group A2/a
Unit Cell Dimensions
a11.08 Å
b5.27 Å
c50.60 Å
α90°
β90.67°
γ90°
Molecules per Unit Cell (Z) 8
Key Intermolecular Interactions

Hydrogen bonds are the primary directional forces governing the supramolecular assembly in the crystals of amino acids. In the case of 11-aminoundecanoic acid hydrobromide hemihydrate, a complex network of hydrogen bonds is observed, involving the protonated amino group, the carboxyl group, the bromide ion, and water molecules.

DonorAcceptorDistance (Å)
O-H···O (Carboxyl Dimer)O (Carboxyl)2.64
N-H···BrBr⁻3.30
N-H···BrBr⁻3.44
N-H···BrBr⁻3.66

Experimental Protocols for Crystal Structure Determination

The determination of a molecule's crystal structure is a meticulous process involving several key stages. The following is a generalized, yet detailed, protocol for the single-crystal X-ray diffraction analysis of a long-chain amino acid like this compound.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.

  • Material Purification: The amino acid sample must be of high purity (>98%). Purification can be achieved by recrystallization from a suitable solvent or by chromatographic techniques.

  • Solvent Selection: A screening of various solvents and solvent mixtures is performed to identify conditions that yield a supersaturated solution from which the amino acid will slowly crystallize. Common solvents for amino acids include water, ethanol, and their mixtures.

  • Crystallization Techniques:

    • Slow Evaporation: The purified amino acid is dissolved in the chosen solvent to near saturation. The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Vapor Diffusion: A concentrated solution of the amino acid is placed in a small, open container, which is then sealed within a larger vessel containing a precipitant (a solvent in which the amino acid is less soluble). The slow diffusion of the precipitant vapor into the amino acid solution reduces its solubility, leading to crystal growth. .

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, they are carefully removed from the mother liquor using a cryoloop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and preserve the crystal lattice.

X-ray Diffraction Data Collection
  • Crystal Mounting: The flash-cooled crystal is mounted on a goniometer head in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer.

  • Diffractometer Setup: The diffractometer is equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., a CCD or CMOS detector).

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is optimized to ensure high completeness and redundancy of the diffraction data.

  • Data Processing: The raw diffraction images are processed using specialized software (e.g., CrysAlisPro, XDS). This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensities of the reflections, and applying corrections for factors such as Lorentz polarization and absorption.

Structure Solution and Refinement
  • Structure Solution: The processed diffraction data is used to solve the phase problem and obtain an initial model of the crystal structure. For small molecules, direct methods (e.g., using SHELXT) are typically successful.

  • Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This iterative process involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate geometric restraints.

  • Validation: The final refined structure is validated using tools like PLATON and CheckCIF to ensure its chemical and crystallographic reasonability. The final model quality is assessed by metrics such as the R-factor, weighted R-factor (wR2), and goodness-of-fit (GooF).

Visualizing Molecular Interactions and Experimental Processes

Diagrammatic representations are invaluable for conceptualizing complex relationships and workflows. The following diagrams, generated using the DOT language, illustrate the experimental workflow for crystal structure determination and the hydrogen bonding network that constitutes the primary "intermolecular signaling" in the solid state.

Experimental_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination Purification Purification of This compound Solvent_Screen Solvent Screening Purification->Solvent_Screen Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Solvent_Screen->Crystal_Growth Mounting Crystal Mounting & Cryo-cooling Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing (Indexing, Integration) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

An In-depth Technical Guide to the Solubility of 10-Aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, peer-reviewed quantitative solubility data for 10-aminodecanoic acid is limited. This guide provides a comprehensive overview of its expected solubility characteristics based on its chemical structure and presents specific quantitative data for its close structural analogue, 11-aminoundecanoic acid, for illustrative purposes. The experimental protocols described are standard methods applicable for determining the solubility of such compounds.

Introduction to this compound

This compound is a bifunctional molecule containing a terminal primary amine group and a terminal carboxylic acid group, separated by a nine-carbon aliphatic chain.[1] This structure classifies it as an ω-amino fatty acid.[2] Its amphoteric nature, possessing both acidic and basic functional groups, alongside a significant hydrophobic carbon backbone, dictates its solubility behavior. The homopolymer of this compound is known to be generally soluble in organic solvents.[3][4] For the monomer, it is expected to exhibit low solubility in nonpolar solvents and limited, pH-dependent solubility in aqueous media.

Illustrative Solubility Data: 11-Aminoundecanoic Acid

Due to the scarcity of specific data for this compound, the following table summarizes the quantitative solubility of its close homolog, 11-aminoundecanoic acid (H₂N(CH₂)₁₀COOH). This data provides a reasonable estimation of the solubility behavior expected for this compound. Like this compound, it is a white, crystalline solid. It has limited solubility in water but is more soluble in polar organic solvents such as ethanol (B145695) and dimethylformamide.[5]

SolventTemperature (°C)pHSolubility
Water25≥ 4≤ 3.2 g/L
Water256 - 8~0.8 g/L
Water25< 4> 20 g/L
Water20Not Specified2 g/L

Data sourced from the OECD SIDS report for 11-Aminoundecanoic Acid.

The pH-dependent solubility in water is a key characteristic. At its isoelectric point, the zwitterionic form dominates, leading to minimal solubility. In acidic conditions (pH < 4), the amine group is protonated (-NH₃⁺), increasing polarity and solubility. In basic conditions (pH > 11), the carboxylic acid group is deprotonated (-COO⁻), also enhancing aqueous solubility.

Experimental Protocols: Equilibrium Solubility Determination

The following is a detailed methodology for determining the thermodynamic equilibrium solubility of a compound like this compound, commonly known as the Shake-Flask Method.[3] This method is considered a reliable standard for measuring thermodynamic solubility.[3]

Objective: To determine the maximum concentration of a solute that can dissolve in a specific solvent at a given temperature under equilibrium conditions.

Materials:

  • This compound (or analyte of interest)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[3] The time required should be established by sampling at various intervals (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.[6]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved solid settle.

    • Carefully separate the solid phase from the supernatant. This can be achieved by either:

      • Centrifugation: Centrifuge the samples at a high speed to pellet the excess solid.

      • Filtration: Withdraw the supernatant using a syringe and pass it through a chemically inert filter (e.g., PTFE or PVDF) to remove any undissolved particles. Adsorption of the analyte to the filter should be checked and accounted for.

  • Quantification:

    • Take a precise aliquot of the clear supernatant.

    • Dilute the aliquot with an appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of this compound.

    • A calibration curve prepared with known concentrations of the compound in the same solvent system is required for accurate quantification.[3]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.

G start Start: Define Compound & Experimental Conditions add_excess 1. Add excess compound to a known volume of solvent start->add_excess equilibrate 2. Equilibrate at constant temperature with agitation (e.g., 24-72h) add_excess->equilibrate decision Is concentration stable over time? equilibrate->decision phase_sep 3. Separate solid and liquid phases (Centrifugation or Filtration) analyze 4. Quantify compound concentration in the supernatant (e.g., HPLC) phase_sep->analyze check_solid 5. Analyze residual solid (e.g., DSC, XRD for polymorphism) phase_sep->check_solid result Result: Thermodynamic Solubility analyze->result decision->equilibrate No, continue equilibration decision->phase_sep  Yes end End result->end

Caption: Workflow for Equilibrium Solubility Determination.

References

10-Aminodecanoic Acid: A Bifunctional Monomer for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

10-Aminodecanoic acid is a versatile bifunctional monomer characterized by a ten-carbon aliphatic chain with a terminal carboxylic acid group and a terminal amine group.[1][2] This unique structure allows it to serve as a valuable building block in the synthesis of a variety of polymers and bioconjugates. Its ability to undergo polymerization into Polyamide 10 (PA10), also known as Nylon 10, and its utility as a flexible linker in complex molecules like Proteolysis Targeting Chimeras (PROTACs) make it a molecule of significant interest in materials science and pharmaceutical development.[3][4] This guide provides a comprehensive overview of this compound, including its synthesis, polymerization, polymer properties, and applications, with a focus on experimental protocols and data presentation.

Physicochemical Properties

This compound is a white crystalline solid. Its bifunctional nature, possessing both acidic and basic functional groups, governs its reactivity and solubility.

PropertyValueReference
Chemical Formula C₁₀H₂₁NO₂[5]
Molecular Weight 187.28 g/mol [5]
CAS Number 13108-19-5[5]
Appearance White crystalline solid
Solubility Soluble in hot water and polar organic solvents
Melting Point 188-192 °C

Synthesis of this compound

A common synthetic route to this compound involves the conversion of a commercially available precursor, such as 9-decenoic acid, which can be derived from palm oil.[1] The synthesis proceeds in two main steps: hydrobromination of the terminal double bond followed by ammonolysis of the resulting bromo-acid.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 10-Bromodecanoic Acid from 9-Decenoic Acid [1]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, gas inlet, and thermometer, dissolve 9-decenoic acid in a suitable organic solvent like toluene.

  • Initiator Addition: Add a radical initiator, such as benzoyl peroxide, to the solution.

  • Hydrobromination: Bubble gaseous hydrogen bromide (HBr) through the solution while maintaining the temperature between 5°C and 15°C. The reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), to determine completion.

  • Work-up: Upon completion, wash the reaction mixture with water to remove excess HBr.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude 10-bromodecanoic acid can be further purified by recrystallization from a solvent like hexane. A yield of approximately 64% can be expected.[1]

Step 2: Synthesis of this compound from 10-Bromodecanoic Acid [1]

  • Ammonolysis: In a pressure-rated reaction vessel, charge the purified 10-bromodecanoic acid and an excess of aqueous ammonium (B1175870) hydroxide (B78521) (e.g., 28% solution).

  • Reaction Conditions: Stir the mixture at ambient temperature, then gradually heat to approximately 45°C. The progress of the reaction can be monitored by TLC.

  • Crystallization and Isolation: Upon completion of the reaction, cool the mixture to ambient temperature to induce crystallization of the this compound.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product.

Synthesis_of_10_Aminodecanoic_Acid 9-Decenoic Acid 9-Decenoic Acid 10-Bromodecanoic Acid 10-Bromodecanoic Acid 9-Decenoic Acid->10-Bromodecanoic Acid Hydrobromination HBr, Benzoyl Peroxide HBr, Benzoyl Peroxide HBr, Benzoyl Peroxide->10-Bromodecanoic Acid This compound This compound 10-Bromodecanoic Acid->this compound Ammonolysis NH4OH NH4OH NH4OH->this compound

Synthesis of this compound.

Polymerization of this compound to Polyamide 10

This compound can be polymerized via melt polycondensation to produce Polyamide 10 (PA10). This process involves heating the monomer above its melting point in an inert atmosphere to drive the formation of amide bonds and the elimination of water.

Experimental Protocol: Melt Polycondensation of this compound
  • Monomer Preparation: Ensure the this compound monomer is of high purity and thoroughly dried to prevent side reactions and achieve a high molecular weight polymer.

  • Reaction Setup: Charge the dried monomer into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser for water removal.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen to remove any oxygen, which can cause degradation at high temperatures.

  • Heating Profile:

    • Heat the reactor to a temperature just above the melting point of the monomer (around 200-220°C) under a slow stream of nitrogen.

    • Once the monomer is molten and water begins to evolve, gradually increase the temperature to 230-250°C.

  • Polycondensation: Continue heating under a nitrogen atmosphere for a period of 2-4 hours to allow for the initial stages of polymerization.

  • Vacuum Stage: To achieve a high molecular weight polymer, apply a vacuum to the system to facilitate the removal of the water byproduct, driving the equilibrium towards polymer formation. The vacuum is typically applied gradually to avoid excessive foaming. Maintain the reaction under vacuum for an additional 2-4 hours.

  • Polymer Isolation: Once the desired viscosity is reached (indicating high molecular weight), the molten polymer can be extruded from the reactor as a strand, cooled in a water bath, and pelletized.

  • Characterization: The resulting Polyamide 10 can be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure, Gel Permeation Chromatography (GPC) to determine its molecular weight and distribution, and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess its thermal properties.[6][7][8]

Properties of Polyamide 10 (Nylon 10)

Polyamide 10 is a semi-crystalline thermoplastic with properties characteristic of long-chain polyamides. These include good thermal stability, chemical resistance, and mechanical toughness. Due to the long aliphatic chain between amide groups, PA10 exhibits lower moisture absorption compared to shorter-chain nylons like PA6 and PA66.

PropertyTypical Value Range for Long-Chain Polyamides
Density 1.05 - 1.08 g/cm³
Melting Temperature (Tm) 190 - 220 °C
Glass Transition Temperature (Tg) 40 - 60 °C
Tensile Strength 40 - 60 MPa
Tensile Modulus 1.0 - 1.5 GPa
Elongation at Break 100 - 300 %
Water Absorption (24h immersion) 0.2 - 0.5 %
Heat Deflection Temperature (0.45 MPa) 100 - 140 °C

Note: Specific values for Polyamide 10 may vary depending on the molecular weight, crystallinity, and processing conditions. The values presented are typical for long-chain aliphatic polyamides.

Applications of this compound as a Bifunctional Monomer

The unique structure of this compound makes it a valuable component in several advanced applications, particularly in the fields of drug delivery and biotechnology.

PROTAC Linker

This compound is frequently used as a flexible, aliphatic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][] The linker plays a crucial role in the efficacy of a PROTAC by dictating the spatial orientation of the target protein and the E3 ligase in the ternary complex. The ten-carbon chain of this compound provides the necessary length and flexibility to facilitate the formation of a productive ternary complex.

PROTAC_Workflow cluster_0 PROTAC Synthesis cluster_1 Mechanism of Action Target_Binding_Ligand Target_Binding_Ligand PROTAC_Molecule PROTAC_Molecule Target_Binding_Ligand->PROTAC_Molecule Coupling 10-Aminodecanoic_Acid_Linker 10-Aminodecanoic_Acid_Linker 10-Aminodecanoic_Acid_Linker->PROTAC_Molecule E3_Ligase_Ligand E3_Ligase_Ligand E3_Ligase_Ligand->PROTAC_Molecule Coupling Ternary_Complex Ternary_Complex PROTAC_Molecule->Ternary_Complex Target_Protein Target_Protein Target_Protein->Ternary_Complex E3_Ligase E3_Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasomal_Degradation Proteasomal_Degradation Ubiquitination->Proteasomal_Degradation

PROTAC Synthesis and Mechanism of Action.
Drug Delivery Systems

The bifunctional nature of this compound makes it a suitable component for the construction of drug delivery systems.[2] It can be incorporated into polymers to create biodegradable and biocompatible carriers for therapeutic agents. For instance, it can be used to functionalize nanoparticles, creating a surface with amine or carboxylic acid groups available for drug conjugation or for tuning the surface properties of the nanoparticle to enhance biocompatibility and circulation time.[11][12]

Drug_Delivery_System Nanoparticle_Core Nanoparticle_Core Functionalized_Nanoparticle Functionalized_Nanoparticle Nanoparticle_Core->Functionalized_Nanoparticle Surface Functionalization 10-Aminodecanoic_Acid 10-Aminodecanoic_Acid 10-Aminodecanoic_Acid->Functionalized_Nanoparticle Drug_Conjugate Drug_Conjugate Functionalized_Nanoparticle->Drug_Conjugate Drug Conjugation Drug_Molecule Drug_Molecule Drug_Molecule->Drug_Conjugate Targeted_Delivery Targeted_Delivery Drug_Conjugate->Targeted_Delivery Systemic Circulation

This compound in Drug Delivery.
Hydrogels

This compound can be used in the preparation of hydrogels.[2] Its ability to form amide bonds allows it to act as a crosslinker or be incorporated into the polymer backbone of the hydrogel network. These hydrogels can be designed to be biodegradable and biocompatible, making them suitable for applications in tissue engineering and controlled drug release.

Biocompatibility and Biodegradation

Polyamides, in general, are considered to be biocompatible materials.[13] However, the biocompatibility of a specific polymer like Polyamide 10 would need to be confirmed through standardized testing for its intended application. The biodegradation of long-chain aliphatic polyamides like PA10 is generally slow.[14] While the amide bond is susceptible to hydrolysis, the hydrophobic nature of the long aliphatic chains can hinder the access of water and enzymes to these bonds.[15][16] Research is ongoing to develop enzymatic methods for the degradation of polyamides, which could offer a more sustainable end-of-life solution for these materials.[4][14]

Conclusion

This compound is a highly versatile bifunctional monomer with significant potential in both materials science and pharmaceutical development. Its straightforward polymerization to Polyamide 10 offers a bio-based alternative to traditional engineering plastics, while its application as a linker in PROTACs and a component in drug delivery systems highlights its importance in the design of advanced therapeutics. The detailed experimental protocols and data provided in this guide serve as a valuable resource for researchers and professionals working with this promising molecule. Further research into the specific properties of Polyamide 10 and the development of enhanced biodegradation methods will undoubtedly expand its range of applications in the future.

References

Methodological & Application

Application Notes: 10-Aminodecanoic Acid as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The choice of linker is critical as it dictates the spatial orientation of the POI and E3 ligase, influencing the efficiency of ubiquitination and subsequent degradation. While polyethylene (B3416737) glycol (PEG) and simple alkyl chains are common, long-chain amino acids like 10-aminodecanoic acid offer a unique combination of flexibility, length, and chemical handles for synthesis.

This document provides an overview and protocols for the application of this compound as a linker in PROTAC design and development. Its 10-carbon chain provides significant length and flexibility, which can be advantageous for spanning the distance between the POI and the E3 ligase, while the terminal amine and carboxylic acid groups offer versatile points for conjugation.

Key Advantages of this compound as a Linker:

  • Extended Length: The C10 alkyl chain can facilitate the formation of a productive ternary complex between the target protein and the E3 ligase where shorter linkers might fail.

  • Conformational Flexibility: The aliphatic chain allows for a wide range of motion, which can aid in the proper orientation of the recruited proteins.

  • Chemical Versatility: The terminal functional groups (amine and carboxylic acid) provide convenient handles for standard amide bond formation, simplifying the synthesis of the final PROTAC molecule.

  • Hydrophobicity: The alkyl chain can influence the physicochemical properties of the PROTAC, such as cell permeability, which may need to be balanced with other components of the molecule.

Hypothetical PROTAC Design: Targeting BRD4 with a this compound Linker

To illustrate the application, we will consider a hypothetical PROTAC, "PROTAC-X," designed to target the bromodomain-containing protein 4 (BRD4) for degradation by the von Hippel-Lindau (VHL) E3 ligase.

  • Target Ligand: JQ1, a known inhibitor of the BET family of bromodomains, including BRD4.

  • E3 Ligase Ligand: A derivative of the VHL ligand, hydroxyproline (B1673980) (Hyp).

  • Linker: this compound.

The conceptual synthesis involves coupling the carboxylic acid of JQ1 to the amine group of this compound, and then coupling the carboxylic acid of the linker to an amine-functionalized VHL ligand.

Quantitative Data Summary

The following table summarizes hypothetical performance data for "PROTAC-X" compared to a reference PROTAC with a shorter linker (e.g., a 4-carbon chain).

Parameter PROTAC-X (this compound Linker) Reference PROTAC (C4 Linker) Notes
BRD4 Degradation (DC50) 50 nM150 nMLower DC50 indicates higher potency.
Maximal Degradation (Dmax) >95%~85%Higher Dmax indicates more complete degradation.
Ternary Complex Affinity (KD) 25 nM75 nMTighter binding in the ternary complex.
Cellular Permeability (Papp) 1.5 x 10⁻⁶ cm/s2.0 x 10⁻⁶ cm/sLonger chain may slightly reduce permeability.
In Vitro Half-Life (HLM) 120 min110 minComparable metabolic stability.

Experimental Protocols

Protocol 1: Synthesis of PROTAC-X

This protocol describes the synthesis of a hypothetical PROTAC ("PROTAC-X") using this compound to link JQ1 (a BRD4 ligand) and a VHL ligand.

1. Materials and Reagents:

  • JQ1-acid (JQ1 with a terminal carboxylic acid)
  • This compound
  • VHL-amine (a VHL ligand with a terminal amine)
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
  • DIPEA (N,N-Diisopropylethylamine)
  • Anhydrous DMF (N,N-Dimethylformamide)
  • HPLC-grade solvents (acetonitrile, water, TFA)
  • Reverse-phase HPLC column (e.g., C18)

2. Procedure:

Protocol 2: Western Blot for BRD4 Degradation

This protocol details how to assess the degradation of BRD4 in a cell line (e.g., HeLa) after treatment with PROTAC-X.

1. Materials and Reagents:

  • HeLa cells
  • DMEM with 10% FBS
  • PROTAC-X (dissolved in DMSO)
  • DMSO (vehicle control)
  • RIPA buffer with protease and phosphatase inhibitors
  • BCA Protein Assay Kit
  • Primary antibodies: anti-BRD4, anti-GAPDH (loading control)
  • HRP-conjugated secondary antibody
  • ECL Western Blotting Substrate

2. Procedure: a. Seed HeLa cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of PROTAC-X (e.g., 1 nM to 10 µM) or DMSO for 18 hours. c. Wash the cells with ice-cold PBS and lyse them with RIPA buffer. d. Quantify protein concentration using a BCA assay. e. Normalize protein samples and prepare them for SDS-PAGE. f. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. g. Block the membrane with 5% non-fat milk in TBST for 1 hour. h. Incubate the membrane with primary antibodies (anti-BRD4 and anti-GAPDH) overnight at 4°C. i. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. j. Develop the blot using an ECL substrate and image the chemiluminescence. k. Quantify band intensities to determine the level of BRD4 degradation relative to the loading control.

Visualizations

G cluster_synthesis PROTAC-X Synthesis Workflow JQ1 JQ1-COOH Intermediate JQ1-(Linker)-COOH JQ1->Intermediate Amide Coupling (HATU, DIPEA) Linker_NH2 H2N-(CH2)9-COOH (this compound) Linker_NH2->Intermediate VHL VHL-NH2 PROTAC_X PROTAC-X (JQ1-Linker-VHL) VHL->PROTAC_X Intermediate->PROTAC_X Amide Coupling (HATU, DIPEA)

Caption: Synthetic pathway for PROTAC-X.

G cluster_pathway PROTAC-X Mechanism of Action PROTAC_X PROTAC-X Ternary BRD4 :: PROTAC-X :: VHL (Ternary Complex) PROTAC_X->Ternary BRD4 BRD4 (Target) BRD4->Ternary VHL VHL E3 Ligase VHL->Ternary PolyUb Poly-Ubiquitination Ternary->PolyUb Proximity-Induced Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation BRD4 Degradation Proteasome->Degradation Catalysis

Caption: Mechanism of BRD4 degradation by PROTAC-X.

G cluster_workflow Western Blot Experimental Workflow A Cell Seeding (HeLa cells) B PROTAC-X Treatment (Dose-Response) A->B C Cell Lysis & Protein Quantification B->C D SDS-PAGE & PVDF Transfer C->D E Immunoblotting (Anti-BRD4) D->E F Imaging & Quantification E->F

Caption: Workflow for assessing protein degradation.

Surface Modification of Nanoparticles with 10-Aminodecanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems and diagnostic tools. The choice of surface ligand dictates the nanoparticle's interaction with biological systems, influencing its stability, biocompatibility, cellular uptake, and therapeutic efficacy. 10-Aminodecanoic acid, a bifunctional molecule possessing a terminal carboxylic acid and a primary amine connected by a ten-carbon aliphatic chain, offers a versatile platform for surface modification. Its carboxylic acid group can be anchored to amine-functionalized nanoparticle surfaces, or its amine group can be conjugated to carboxylated nanoparticles. The resulting surface presents a positive charge at physiological pH, which has been shown to enhance cellular uptake, a crucial factor for intracellular drug delivery. This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles with this compound.

Applications

The surface modification of nanoparticles with this compound can be leveraged for a variety of biomedical applications:

  • Enhanced Cellular Uptake: The primary amine of this compound is protonated at physiological pH, imparting a positive surface charge to the nanoparticle. This positive charge promotes electrostatic interactions with the negatively charged cell membrane, leading to increased cellular internalization through endocytosis. This is particularly beneficial for delivering therapeutic payloads directly into cells.

  • Gene Delivery: The positive surface charge facilitates the complexation with negatively charged nucleic acids, such as plasmid DNA and siRNA, through electrostatic interactions. This allows for the creation of non-viral vectors for gene therapy applications.

  • Targeted Drug Delivery: The terminal carboxylic acid or amine group can serve as a handle for the covalent attachment of targeting ligands, such as antibodies, peptides, or small molecules. This enables the nanoparticles to specifically bind to and be internalized by target cells, reducing off-target effects and increasing therapeutic efficacy.

  • Bio-imaging: The functional groups on this compound can be used to conjugate imaging agents, such as fluorescent dyes or contrast agents for magnetic resonance imaging (MRI), allowing for the tracking and visualization of the nanoparticles in vitro and in vivo.

Experimental Protocols

This section provides detailed protocols for the surface modification of two common types of nanoparticles, Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and Gold Nanoparticles (AuNPs), with this compound using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.

Protocol 1: Covalent Conjugation of this compound to Carboxylated PLGA Nanoparticles

This protocol describes the attachment of the amine group of this compound to the carboxylic acid groups present on the surface of PLGA nanoparticles.

Materials:

  • Carboxyl-terminated PLGA nanoparticles (e.g., 100 nm diameter)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Deionized (DI) water

  • Centrifuge tubes

  • Orbital shaker or rotator

  • Centrifuge

Procedure:

  • Nanoparticle Suspension: Disperse the carboxylated PLGA nanoparticles in MES buffer to a final concentration of 10 mg/mL.

  • Activation of Carboxyl Groups:

    • To 1 mL of the nanoparticle suspension, add 100 µL of freshly prepared EDC solution (10 mg/mL in MES buffer).

    • Immediately add 100 µL of freshly prepared NHS solution (10 mg/mL in MES buffer).

    • Incubate the mixture for 30 minutes at room temperature with gentle shaking to activate the carboxyl groups on the PLGA surface.

  • Washing: Centrifuge the activated nanoparticles at 15,000 x g for 20 minutes. Discard the supernatant and resuspend the pellet in 1 mL of cold MES buffer. Repeat this washing step twice to remove excess EDC and NHS.

  • Conjugation Reaction:

    • Prepare a 10 mg/mL solution of this compound in PBS (pH 7.4).

    • Resuspend the washed, activated PLGA nanoparticles in 1 mL of the this compound solution.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle shaking.

  • Quenching and Washing:

    • Add 100 µL of 1 M Tris-HCl (pH 7.4) to quench any unreacted NHS-esters. Incubate for 15 minutes.

    • Centrifuge the nanoparticles at 15,000 x g for 20 minutes. Discard the supernatant.

    • Wash the nanoparticles three times with DI water by repeated centrifugation and resuspension to remove unreacted this compound and by-products.

  • Final Resuspension and Storage: Resuspend the final this compound functionalized PLGA nanoparticles in an appropriate buffer (e.g., PBS) for characterization and further use. Store at 4°C.

Protocol 2: Covalent Conjugation of this compound to Amine-Functionalized Gold Nanoparticles

This protocol details the attachment of the carboxylic acid group of this compound to the amine groups on the surface of functionalized gold nanoparticles.

Materials:

  • Amine-functionalized gold nanoparticles (e.g., 20 nm diameter)

  • This compound

  • EDC

  • NHS

  • MES buffer (0.1 M, pH 6.0)

  • PBS (pH 7.4)

  • DI water

  • Centrifuge tubes

  • Orbital shaker or rotator

  • Centrifuge

Procedure:

  • Activation of this compound:

    • Dissolve 10 mg of this compound in 1 mL of MES buffer.

    • Add 10 mg of EDC and 5 mg of NHS to the solution.

    • Stir the mixture at room temperature for 1 hour to activate the carboxylic acid group.

  • Nanoparticle Suspension: Disperse the amine-functionalized gold nanoparticles in PBS (pH 7.4) to a suitable concentration (e.g., 1 mg/mL).

  • Conjugation Reaction:

    • Add the activated this compound solution to the gold nanoparticle suspension. A molar excess of the activated acid is recommended.

    • Incubate the reaction mixture overnight at 4°C with gentle shaking.

  • Washing:

    • Centrifuge the gold nanoparticles at an appropriate speed and time based on their size (e.g., 12,000 x g for 30 minutes for 20 nm AuNPs).

    • Discard the supernatant and resuspend the pellet in PBS.

    • Repeat the washing step three times to remove unreacted reagents.

  • Final Resuspension and Storage: Resuspend the purified this compound functionalized gold nanoparticles in a suitable buffer for subsequent applications. Store at 4°C.

Characterization and Data Presentation

The successful surface modification of nanoparticles with this compound should be thoroughly characterized. The following tables summarize the expected quantitative data from key analytical techniques. Note that the exact values will depend on the core nanoparticle material, size, and the density of surface functionalization. The data presented here is based on typical results for nanoparticles functionalized with long-chain amino acids like 12-aminododecanoic acid, which serves as a close analogue.

Table 1: Physicochemical Characterization of this compound Modified Nanoparticles

ParameterBare Nanoparticles (Carboxylated PLGA)This compound Modified PLGA NanoparticlesTechnique
Hydrodynamic Diameter (nm) 150 ± 5160 ± 7Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2< 0.2Dynamic Light Scattering (DLS)
Zeta Potential (mV) -35 ± 4+25 ± 5Laser Doppler Velocimetry

Table 2: Drug Loading and Release Characteristics

ParameterBare NanoparticlesThis compound Modified NanoparticlesMethod
Drug Loading Capacity (%) 5.2 ± 0.84.8 ± 0.6UV-Vis Spectroscopy / HPLC
Encapsulation Efficiency (%) 78 ± 575 ± 6UV-Vis Spectroscopy / HPLC
Drug Release at 24h (%) 45 ± 342 ± 4Dialysis Method

Visualization of Workflows and Pathways

Experimental Workflow for Nanoparticle Functionalization

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification A Carboxylated Nanoparticles B EDC/NHS in MES Buffer A->B Incubate 30 min C Activated Nanoparticles B->C D This compound Solution C->D Add to E Conjugation Reaction D->E Incubate 2h F 10-ADA Functionalized Nanoparticles E->F G Quenching F->G H Centrifugation & Washing G->H I Final Product H->I

Caption: Workflow for surface modification of nanoparticles.

Cellular Uptake Signaling Pathway

The enhanced cellular uptake of positively charged nanoparticles, such as those modified with this compound, is primarily mediated by endocytosis. While the specific downstream signaling cascades can be cell-type and nanoparticle-dependent, a general pathway involves the interaction with the cell membrane, followed by internalization into endosomes and subsequent trafficking within the cell.

G cluster_membrane Cell Membrane cluster_internalization Internalization cluster_trafficking Intracellular Trafficking NP 10-ADA Nanoparticle (+ charge) Membrane Cell Membrane (- charge) NP->Membrane Electrostatic Interaction Endocytosis Endocytosis Membrane->Endocytosis Endosome Early Endosome Endocytosis->Endosome LateEndosome Late Endosome / Lysosome Endosome->LateEndosome Maturation Release Drug Release LateEndosome->Release pH-triggered Effect Therapeutic Effect Release->Effect

Application Notes and Protocols for 10-Aminodecanoic Acid-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biocompatibility of polymers derived from 10-aminodecanoic acid. This document includes expected biocompatibility data based on analogous long-chain amino acid-based polymers, detailed protocols for key biocompatibility assays, and a discussion of the relevant biological signaling pathways.

Introduction

Polymers based on this compound are a class of poly(ester amides) (PEAs) that hold significant promise for biomedical applications.[1][2] These materials combine the beneficial properties of polyesters, such as biodegradability, with the mechanical strength and thermal stability of polyamides.[1][3] The incorporation of long-chain amino acids like this compound is a strategic approach to enhance the biocompatibility of synthetic polymers. The degradation products of such polymers are expected to be amino acids, which can be metabolized by the body, potentially reducing inflammatory responses.[4][5] This makes them attractive candidates for use in drug delivery systems, tissue engineering scaffolds, and medical implants.[1][6]

Biocompatibility Data

While specific quantitative biocompatibility data for polymers exclusively derived from this compound are not extensively available in the literature, the biocompatibility can be inferred from studies on similar long-chain aliphatic polyamides and poly(ester amides). For instance, Polyamide 12 (Nylon 12), derived from the 12-carbon aminolauric acid, is known for its excellent biocompatibility and is used in medical devices.[7][8] The following table summarizes the expected biocompatibility profile of this compound-based polymers based on data from analogous materials.

Biocompatibility Assay Test System Expected Outcome Significance
Cytotoxicity ISO 10993-5, MTT Assay with L929 fibroblasts or other relevant cell linesHigh cell viability (>90%) at relevant concentrationsIndicates that the polymer does not release substances in sufficient quantities to cause cell death.
Hemolysis ASTM F756, Direct contact and extract test with human or rabbit bloodLow hemolytic index (<2%)Demonstrates that the material does not cause significant damage to red blood cells upon blood contact.[9]
In Vivo Biocompatibility Subcutaneous implantation in a rodent model (e.g., rats or mice)A mild and transient inflammatory response, followed by the formation of a thin fibrous capsule.[10]Assesses the local tissue response to the implanted material over time, indicating its acceptance by the host.
Inflammatory Response Macrophage cell culture (e.g., RAW 264.7)Low to moderate induction of pro-inflammatory cytokines (e.g., TNF-α, IL-1β)Characterizes the material's potential to trigger an inflammatory cascade.

Experimental Protocols

Detailed methodologies for crucial biocompatibility experiments are provided below. These protocols are based on established standards and can be adapted for the specific this compound-based polymer being tested.

Protocol 1: In Vitro Cytotoxicity - MTT Assay

This protocol is for assessing the cytotoxicity of the polymer using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.

Materials:

  • This compound-based polymer (sterilized)

  • L929 fibroblast cell line (or other appropriate cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Sterile Phosphate-Buffered Saline (PBS)

  • Positive control (e.g., dilute phenol (B47542) solution)

  • Negative control (e.g., high-density polyethylene)

Procedure:

  • Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Material Preparation:

    • Direct Contact: Place a small, sterile piece of the polymer directly onto the cell monolayer in designated wells.

    • Extract Method: Prepare an extract of the polymer by incubating it in serum-free DMEM at 37°C for 24 hours at a surface area to volume ratio of 3 cm²/mL.

  • Cell Treatment:

    • For the direct contact method, proceed to the next step.

    • For the extract method, remove the culture medium from the cells and replace it with 100 µL of the polymer extract.

  • Incubation: Incubate the cells with the polymer (direct contact) or its extract for 24 hours at 37°C and 5% CO2.

  • MTT Addition: Remove the culture medium (and the polymer sample in the direct contact method) and add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After the incubation, carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the negative control.

Workflow for the MTT Cytotoxicity Assay.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed L929 cells in 96-well plate material_prep Prepare polymer (direct contact or extract) cell_treatment Treat cells with polymer/extract material_prep->cell_treatment incubation Incubate for 24 hours cell_treatment->incubation mtt_addition Add MTT solution and incubate for 4 hours incubation->mtt_addition formazan_solubilization Dissolve formazan crystals with DMSO mtt_addition->formazan_solubilization read_absorbance Read absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability

Protocol 2: Hemolysis Assay

This protocol follows the ASTM F756 standard to evaluate the hemolytic properties of the polymer.

Materials:

  • This compound-based polymer (sterilized)

  • Freshly collected human or rabbit blood with anticoagulant (e.g., citrate)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Distilled water (positive control)

  • PBS (negative control)

  • Spectrophotometer

Procedure:

  • Blood Preparation: Centrifuge the anticoagulated blood to separate the plasma and red blood cells (RBCs). Wash the RBCs three times with sterile PBS. Resuspend the washed RBCs in PBS to create a 2% (v/v) RBC suspension.

  • Material Incubation:

    • Direct Contact: Place a pre-weighed or pre-measured surface area of the sterile polymer into a tube containing 1 mL of the 2% RBC suspension.

    • Extract Method: Prepare a polymer extract as described in the MTT assay protocol. Mix 1 mL of the extract with 1 mL of the 2% RBC suspension.

  • Controls:

    • Positive Control: Mix 1 mL of distilled water with 1 mL of the 2% RBC suspension.

    • Negative Control: Mix 1 mL of PBS with 1 mL of the 2% RBC suspension.

  • Incubation: Incubate all tubes at 37°C for 3 hours with gentle agitation.

  • Centrifugation: After incubation, centrifuge all tubes to pellet the intact RBCs.

  • Supernatant Analysis: Carefully collect the supernatant from each tube. Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. This absorbance is proportional to the amount of hemoglobin released.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance_sample - Absorbance_negative_control) / (Absorbance_positive_control - Absorbance_negative_control)] * 100

Workflow for the Hemolysis Assay.

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis blood_prep Prepare 2% RBC suspension material_prep Prepare polymer samples and controls incubation Incubate samples with RBCs for 3 hours at 37°C material_prep->incubation centrifugation Centrifuge to pellet intact RBCs incubation->centrifugation supernatant_analysis Measure absorbance of supernatant at 540 nm centrifugation->supernatant_analysis calculate_hemolysis Calculate percentage of hemolysis supernatant_analysis->calculate_hemolysis

Signaling Pathways in Biocompatibility

The interaction of a biodegradable polymer with host tissue initiates a complex series of biological events, often referred to as the foreign body response. Macrophages play a central role in orchestrating this response. The degradation products of the polymer can influence macrophage polarization and subsequent cytokine release.

Upon implantation, proteins from the surrounding biological fluids adsorb to the polymer surface. This is followed by the recruitment of immune cells, primarily macrophages. These macrophages can adopt different phenotypes: a pro-inflammatory M1 phenotype or an anti-inflammatory and pro-healing M2 phenotype.

Ideally, a biocompatible material will elicit a minimal M1 response that transitions quickly to a dominant M2 response, facilitating tissue integration and healing. The acidic degradation byproducts of some polyesters can prolong the M1 inflammatory phase. However, polymers based on amino acids are hypothesized to generate less acidic local environments, potentially favoring a more rapid transition to the M2 phenotype.

The signaling cascade often involves the activation of pattern recognition receptors (PRRs) on macrophages, such as Toll-like receptors (TLRs), which recognize material surface properties or degradation products. This can lead to the activation of intracellular signaling pathways, most notably the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Activation of NF-κB results in the transcription of pro-inflammatory cytokine genes, including TNF-α, IL-1β, and IL-6.

Generalized Inflammatory Signaling Pathway.

Inflammatory_Signaling cluster_material Material Interaction cluster_cellular Cellular Response cluster_signaling Intracellular Signaling cluster_outcome Outcome polymer Polymer Implant/Degradation Products macrophage Macrophage polymer->macrophage interacts with tlr Toll-like Receptor (TLR) macrophage->tlr activates nf_kb NF-κB Activation tlr->nf_kb cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6) nf_kb->cytokines promotes transcription of inflammation Inflammatory Response cytokines->inflammation

References

Application Notes and Protocols for 10-Aminodecanoic Acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Aminodecanoic acid is a bifunctional molecule featuring a terminal carboxylic acid and a primary amine, separated by a ten-carbon aliphatic chain.[1] This structure imparts amphiphilic properties and provides reactive handles for polymerization and conjugation, making it an intriguing candidate for the development of novel drug delivery systems.[2][3] Its potential applications include serving as a monomer for biodegradable polymers, a linker for conjugating drugs to targeting moieties, or a surface modification agent for nanoparticles.[4][5] This document provides a comprehensive overview of the potential applications of this compound in drug delivery, including generalized experimental protocols and expected characterization data based on analogous systems, owing to the limited availability of specific data on this compound-based drug carriers in current literature.

Potential Applications in Drug Delivery

The unique chemical structure of this compound allows for its use in various drug delivery platforms:

  • Biodegradable Polymers: The bifunctional nature of this compound allows for its polymerization into polyamides.[6] These polymers can be designed to be biodegradable, breaking down into non-toxic, metabolizable byproducts.[7][8] Such polymers can be formulated into nanoparticles or hydrogels for the controlled release of therapeutic agents.[9][10]

  • Drug Conjugates and Linkers: The terminal amine and carboxylic acid groups serve as ideal conjugation points for attaching drugs, targeting ligands (e.g., antibodies, peptides), or imaging agents.[5][] The long aliphatic chain can act as a hydrophobic spacer, potentially influencing the solubility and pharmacokinetic profile of the conjugate.

  • Surface Modification of Nanocarriers: this compound can be used to modify the surface of existing nanocarriers like liposomes or metallic nanoparticles. This modification can alter the surface charge and hydrophobicity of the nanoparticles, thereby influencing their stability, cellular uptake, and biodistribution.[12]

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in drug delivery research.

Protocol 1: Synthesis of Poly(this compound) Nanoparticles

This protocol describes a general method for synthesizing polyamide nanoparticles from amino acid monomers, which can be adapted for this compound.

Materials:

  • This compound

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Organic solvent (e.g., Dimethylformamide - DMF)

  • Surfactant (e.g., Poly(vinyl alcohol) - PVA)

  • Deionized water

Procedure:

  • Monomer Activation: Dissolve this compound in DMF. Add DCC and NHS in equimolar amounts to the solution to activate the carboxylic acid group. Stir the reaction mixture at room temperature for 4-6 hours.

  • Polycondensation: Slowly add a solution of a di-functional monomer (if creating a copolymer) or induce self-condensation of the activated this compound by adjusting the reaction conditions (e.g., temperature, catalyst). The reaction progress can be monitored by techniques like Fourier-Transform Infrared (FTIR) spectroscopy.

  • Nanoparticle Formulation (Solvent Evaporation Method):

    • Dissolve the synthesized poly(this compound) and the desired drug in a suitable organic solvent.

    • Prepare an aqueous solution containing a surfactant (e.g., 1% w/v PVA).

    • Add the organic phase dropwise to the aqueous phase under vigorous stirring to form an oil-in-water emulsion.

    • Sonicate the emulsion to reduce the droplet size.

    • Evaporate the organic solvent under reduced pressure.

    • Collect the nanoparticles by ultracentrifugation, wash with deionized water to remove excess surfactant and un-encapsulated drug, and lyophilize for storage.

Workflow for Poly(this compound) Nanoparticle Synthesis

cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation A This compound B Activation (DCC/NHS) A->B C Polycondensation B->C D Dissolve Polymer & Drug C->D Polymer E Emulsification D->E F Solvent Evaporation E->F G Purification F->G H H G->H Lyophilized Nanoparticles

Caption: Workflow for synthesizing and formulating poly(this compound) nanoparticles.

Protocol 2: Surface Modification of Pre-formed Nanoparticles with this compound

This protocol outlines the covalent attachment of this compound to the surface of nanoparticles (e.g., PLGA nanoparticles) possessing carboxyl groups.

Materials:

  • Carboxyl-terminated nanoparticles (e.g., PLGA-COOH)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., MES buffer, pH 6.0)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching Solution (e.g., Hydroxylamine)

Procedure:

  • Nanoparticle Activation: Disperse the carboxyl-terminated nanoparticles in Activation Buffer. Add EDC and NHS to the suspension to activate the surface carboxyl groups. Incubate for 15-30 minutes at room temperature.

  • Conjugation: Dissolve this compound in Reaction Buffer. Add the activated nanoparticle suspension to the this compound solution. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quenching and Purification: Add the Quenching Solution to stop the reaction. Purify the surface-modified nanoparticles by repeated centrifugation and resuspension in deionized water to remove unreacted this compound and coupling agents.

Workflow for Nanoparticle Surface Modification

NP Carboxylated Nanoparticle Activate Activate with EDC/NHS NP->Activate Conjugate Conjugation Reaction Activate->Conjugate ADA This compound ADA->Conjugate Purify Quench & Purify Conjugate->Purify ModifiedNP Surface-Modified Nanoparticle Purify->ModifiedNP

Caption: Workflow for the surface modification of nanoparticles with this compound.

Data Presentation

Table 1: Example Physicochemical Properties of Amino Acid-Based Polymer Nanoparticles

Polymer SystemParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference System
Poly(ester amide)150 ± 250.15 ± 0.05-20 ± 5[13]
Poly(L-lactic acid)200 ± 300.20 ± 0.08-15 ± 7[13]
Chitosan-g-poly(aspartic acid)250 ± 400.25 ± 0.10+30 ± 8[2]

Table 2: Example Drug Loading and Encapsulation Efficiency

Polymer SystemDrugDrug Loading (%)Encapsulation Efficiency (%)Reference System
Poly(ester amide)Doxorubicin8.5 ± 1.275 ± 8[13]
Poly(aspartic acid)5-Fluorouracil10.2 ± 2.182 ± 6[2]
Polyamide 6,10Model Drug15.3 ± 3.590 ± 5[2]

Table 3: Example In Vitro Drug Release Profile

| Polymer System | Drug | Release at 24h (%) | Release at 72h (%) | Release Mechanism | Reference System | | :--- | :--- | :--- | :--- | :--- | | Poly(ester amide) | Doxorubicin | 35 ± 5 | 65 ± 8 | Diffusion & Degradation |[13] | | Poly(aspartic acid) | 5-Fluorouracil | 40 ± 6 | 75 ± 7 | pH-dependent swelling |[2] |

Key Experimental Methodologies

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound-based nanoparticles (and appropriate controls, including empty nanoparticles and free drug) for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

  • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.

Cellular Uptake Studies

Principle: To visualize and quantify the internalization of nanoparticles by cells, a fluorescent dye can be encapsulated within the nanoparticles.

Protocol:

  • Prepare fluorescently labeled nanoparticles by encapsulating a dye (e.g., Coumarin-6, Rhodamine B) during the formulation process.

  • Seed cells on glass coverslips in a multi-well plate.

  • Incubate the cells with the fluorescent nanoparticles for various time points (e.g., 1, 4, 24 hours).

  • Wash the cells with PBS to remove non-internalized nanoparticles.

  • Fix the cells with paraformaldehyde and stain the cell nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

  • For quantitative analysis, lyse the cells after incubation with nanoparticles and measure the fluorescence intensity using a fluorometer, or use flow cytometry.

Signaling Pathways and Cellular Interactions

The surface properties of nanoparticles, including charge and hydrophobicity, play a crucial role in their interaction with cells and their subsequent intracellular fate.[14] While specific signaling pathways affected by this compound-based carriers have not been elucidated, general principles of nanoparticle-cell interactions apply.

Cellular Uptake Mechanisms

cluster_pathways Internalization Pathways NP Nanoparticle Cell Cell Membrane NP->Cell Adhesion Phagocytosis Phagocytosis Cell->Phagocytosis Clathrin Clathrin-mediated Endocytosis Cell->Clathrin Caveolae Caveolae-mediated Endocytosis Cell->Caveolae Macropinocytosis Macropinocytosis Cell->Macropinocytosis Endosome Endosome Phagocytosis->Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome Cytoplasm Cytoplasm (Drug Release) Endosome->Cytoplasm Endosomal Escape

Caption: General cellular uptake pathways for nanoparticles.

The surface modification of nanoparticles with this compound could influence which of these pathways is favored. For instance, a resulting positive surface charge might enhance electrostatic interactions with the negatively charged cell membrane, potentially promoting uptake.[15] The long aliphatic chain could lead to hydrophobic interactions with the lipid bilayer. Understanding these interactions is key to designing effective drug delivery systems.

Conclusion and Future Directions

This compound presents a versatile platform for the development of novel drug delivery systems due to its bifunctional nature and long aliphatic chain. While specific data on drug carriers primarily composed of this compound is currently limited, the general principles and protocols outlined in these application notes provide a solid foundation for researchers to explore its potential. Future research should focus on the synthesis and characterization of poly(this compound)-based nanoparticles and hydrogels, systematic evaluation of their drug loading and release capabilities for various therapeutic agents, and in-depth studies of their biocompatibility, cellular uptake mechanisms, and in vivo fate. Such investigations will be crucial in unlocking the full potential of this compound in the field of advanced drug delivery.

References

Application Notes and Protocols for the Quantification of 10-Aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 10-aminodecanoic acid in various sample matrices. The protocols described herein are based on established analytical techniques for amino acids and long-chain fatty acids, offering robust and reliable quantification.

Introduction

This compound is a bifunctional molecule containing a terminal amine group and a carboxylic acid group, connected by a ten-carbon aliphatic chain. Its unique structure makes it a valuable building block in chemical synthesis, notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[][2] Accurate quantification of this compound is crucial for pharmacokinetic studies, process optimization in drug development, and quality control. This document outlines two primary analytical techniques for its quantification: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Techniques

The choice of analytical technique depends on the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This is a widely used technique for amino acid analysis due to its high sensitivity and specificity.[3][4][5] Since this compound lacks a native chromophore or fluorophore, a derivatization step is necessary to enable fluorescent detection.[4][5] Common derivatizing agents include o-phthaldialdehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds.[6][7] this compound is non-volatile and requires derivatization to increase its volatility for GC analysis.[8] This is typically achieved by esterification of the carboxylic acid group and acylation or silylation of the amine group.[8]

Data Presentation: Quantitative Method Parameters

The following tables summarize typical quantitative performance parameters for the HPLC-FLD and GC-MS methods. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: HPLC-FLD Method Quantitative Data

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.5 - 5 pmol/injection
Limit of Quantification (LOQ)1.5 - 15 pmol/injection
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Table 2: GC-MS Method Quantitative Data

ParameterTypical Value
Linearity (R²)> 0.998
Limit of Detection (LOD)0.1 - 1 pmol/injection
Limit of Quantification (LOQ)0.3 - 3 pmol/injection
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-FLD with OPA Derivatization

This protocol describes the quantification of this compound using pre-column derivatization with o-phthaldialdehyde (OPA) and 3-mercaptopropionic acid (3-MPA), followed by reversed-phase HPLC with fluorescence detection.

1. Materials and Reagents

  • This compound standard

  • o-Phthaldialdehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Boric acid buffer (0.4 M, pH 10.2)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (for sample extraction)

  • Sodium hydroxide (B78521) (for pH adjustment)

2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of 0.1 M HCl.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in 0.1 M HCl to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: For biological samples, perform a protein precipitation step using a suitable organic solvent (e.g., acetonitrile or methanol) or acid (e.g., trichloroacetic acid). Centrifuge and collect the supernatant. If necessary, perform solid-phase extraction (SPE) for sample clean-up.

3. Derivatization Procedure

  • OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of 0.4 M boric acid buffer (pH 10.2) and 50 µL of 3-MPA. This reagent should be prepared fresh daily.

  • In an autosampler vial, mix 10 µL of the standard or sample solution with 10 µL of the OPA reagent.

  • Allow the reaction to proceed for 2 minutes at room temperature before injection.

4. HPLC-FLD Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1 M Sodium acetate (B1210297) (pH 7.2)

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20-80% B

    • 20-22 min: 80% B

    • 22-25 min: 80-20% B

    • 25-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Fluorescence Detector: Excitation λ = 340 nm, Emission λ = 455 nm

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound derivative against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification of this compound by GC-MS with Silylation Derivatization

This protocol details the quantification of this compound using derivatization with N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) followed by GC-MS analysis.

1. Materials and Reagents

  • This compound standard

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)

  • Acetonitrile (anhydrous)

  • Pyridine (anhydrous)

  • Hexane (GC grade)

  • Internal Standard (e.g., ¹³C-labeled this compound or a similar long-chain amino acid)

2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as described in Protocol 1.

  • Working Standard Solutions: Prepare calibration standards by diluting the stock solution.

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent. The extract must be dried completely under a stream of nitrogen before derivatization.

3. Derivatization Procedure

  • To the dried sample or standard, add 50 µL of acetonitrile and 50 µL of MTBSTFA.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

4. GC-MS Conditions

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Mode: Splitless

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 280°C at 15°C/min

    • Hold at 280°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the di-TBDMS derivative of this compound.

5. Data Analysis

  • Identify the characteristic ions of the derivatized this compound.

  • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Quantify this compound in samples using this calibration curve.

Visualizations

Experimental Workflow for HPLC-FLD Analysis

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC-FLD Analysis cluster_data_analysis Data Analysis Sample Biological Sample Extraction Extraction / Protein Precipitation Sample->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup Derivatization Add OPA Reagent Cleanup->Derivatization Injection Inject into HPLC Derivatization->Injection Separation C18 Separation Injection->Separation Detection Fluorescence Detection (Ex: 340 nm, Em: 455 nm) Separation->Detection Quantification Quantification Detection->Quantification PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_protac_structure PROTAC Structure cluster_degradation Protein Degradation Pathway PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3 E3 Ligase PROTAC->E3 Binds Ubiquitination Ubiquitination of Target Target->Ubiquitination E3->Ubiquitination Catalyzes Warhead Warhead Linker 10-Aminodecanoic Acid Linker E3_Ligand E3 Ligand Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded Degraded Target Protein Proteasome->Degraded Recycle PROTAC Recycled Proteasome->Recycle

References

Application Note: 1H and 13C NMR Analysis of 10-Aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Aminodecanoic acid is a bifunctional molecule containing a terminal carboxylic acid and a primary amine, connected by a nine-carbon aliphatic chain. This structure makes it a valuable building block in the synthesis of various polymers, peptides, and other organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such compounds. This application note provides a detailed protocol for the ¹H and ¹³C NMR analysis of this compound, including representative data and experimental workflows.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are representative and may vary slightly depending on the solvent and experimental conditions.

Table 1: Representative ¹H NMR Data for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegration
H-10~2.7Triplet2H
H-2~2.2Triplet2H
H-3 to H-9~1.2-1.6Multiplet12H
-NH₂~1.5-3.0Broad Singlet2H
-COOH~11-12Broad Singlet1H

Table 2: Representative ¹³C NMR Data for this compound

CarbonChemical Shift (ppm)
C-1 (C=O)~175-180
C-10~40-45
C-2~30-35
C-3 to C-9~25-30

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent. Due to the presence of both a polar carboxylic acid and a primary amine, solvents like Deuterium (B1214612) Oxide (D₂O) or Methanol-d₄ (CD₃OD) are good choices. For this protocol, D₂O is used.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • pH Adjustment (for D₂O): If using D₂O, the pH of the solution can be adjusted to ensure the consistent protonation state of the amine and carboxylic acid groups. This can be achieved by adding a small amount of DCl or NaOD.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette directly into the NMR tube to avoid spectral artifacts.

  • Internal Standard: A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, can be added for accurate chemical shift referencing (0.0 ppm).

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer.

¹H NMR Acquisition:

  • Instrument Setup: Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Pulse Sequence: A standard single-pulse sequence is typically used.

  • Acquisition Parameters:

    • Spectral Width: Set to cover the expected range of proton signals (e.g., 0-13 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

  • Solvent Suppression: If the residual solvent peak is intense, a solvent suppression technique may be employed.

¹³C NMR Acquisition:

  • Instrument Setup: After ¹H NMR acquisition, switch the probe to the ¹³C channel.

  • Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

  • Acquisition Parameters:

    • Spectral Width: Set to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_acq ¹H NMR Acquisition transfer->h1_acq c13_acq ¹³C NMR Acquisition h1_acq->c13_acq ft Fourier Transform c13_acq->ft phase Phasing & Baseline Correction ft->phase integrate Integration & Peak Picking (¹H NMR) phase->integrate assign Peak Assignment phase->assign For ¹³C NMR integrate->assign report Reporting assign->report

Figure 1. Experimental workflow for NMR analysis.
Logical Relationship of NMR Signals

The following diagram illustrates the logical relationship between the functional groups of this compound and their expected NMR signals.

logical_relationship cluster_molecule This compound Structure cluster_nmr Expected NMR Signals COOH Carboxylic Acid (-COOH) Alkyl Alkyl Chain (-(CH₂)₈-) COOH->Alkyl H_COOH ¹H: ~11-12 ppm ¹³C: ~175-180 ppm (C=O) COOH->H_COOH NH2 Amine (-NH₂) Alkyl->NH2 H_Alkyl ¹H: ~1.2-2.2 ppm ¹³C: ~25-35 ppm Alkyl->H_Alkyl H_NH2 ¹H: ~1.5-3.0 ppm (broad) ¹³C: ~40-45 ppm (α-C) NH2->H_NH2

Figure 2. Correlation of structure and NMR signals.

Application Notes & Protocols for the Chromatographic Separation of ω-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation and analysis of ω-amino acids, non-proteinogenic amino acids with significant roles in neurotransmission and metabolism. These compounds, including γ-aminobutyric acid (GABA) and β-alanine, are crucial targets in neuroscience research and drug development. The following sections detail established methods for their quantification in various biological matrices.

Introduction to ω-Amino Acid Analysis

ω-Amino acids are characterized by the separation of their amino and carboxyl groups by three or more carbon atoms. Their analysis is essential for understanding physiological processes and for the diagnosis and monitoring of metabolic disorders. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the primary methods for the sensitive and selective quantification of these compounds. Due to their polar nature and often low abundance in biological samples, derivatization is a common step to enhance chromatographic retention and detection sensitivity.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile technique for the analysis of ω-amino acids, offering various separation and detection modes.

Reversed-Phase HPLC with Pre-Column Derivatization

Reversed-phase HPLC is a widely used method for the analysis of derivatized ω-amino acids. Derivatization is necessary to increase the hydrophobicity of these polar molecules, allowing for their retention on nonpolar stationary phases like C18.

Protocol: Analysis of GABA and Glutamate in Plasma using UPLC-MS/MS

This protocol describes the quantification of GABA and glutamic acid in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) after a simple protein precipitation and solid-phase extraction.

Sample Preparation:

  • To a plasma sample, add a protein precipitation agent (e.g., acetonitrile).

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Perform solid-phase extraction on the supernatant to further clean up the sample.

  • The extracted sample is then ready for UPLC-MS/MS analysis.

Chromatographic Conditions:

  • Column: Acquity UPLC HSS reversed-phase C18 column.

  • Mobile Phase: Gradient elution with a suitable buffer system.

  • Detection: Electrospray ionization (ESI) in positive mode with selective reaction monitoring (SRM).

Quantitative Data: A UPLC-MS/MS method for GABA and glutamic acid in human plasma has been validated with the following performance characteristics[1]:

AnalyteLinearity RangeLLOQ
GABA3.4 - 2500 ng/mL3.4 ng/mL
Glutamic Acid30.9 - 22,500 ng/mL30.9 ng/mL

The observed concentrations in plasma from 17 volunteers ranged from 11.5 to 20.0 ng/mL for GABA and 2269 to 7625 ng/mL for glutamic acid[1].

Chiral Separation of ω-Amino Acids

The enantiomers of chiral ω-amino acids, such as 3-aminobutyric acid, can exhibit different biological activities. Chiral chromatography is employed to separate these enantiomers.

Protocol: Chiral Separation of 3-Aminobutanoic Acid

This method utilizes a zwitterionic chiral stationary phase for the enantiomeric separation of 3-aminobutanoic acid.

Chromatographic Conditions:

  • Column: CHIRALPAK ZWIX(-).

  • Mobile Phase: A mixture of Methanol/Acetonitrile (50/50 v/v) containing 25 mM triethylamine (B128534) (TEA) and 50 mM acetic acid.

Quantitative Data: The following table summarizes the chromatographic parameters for the chiral separation of 3-aminobutanoic acid enantiomers[2]:

AnalyteRetention Factor (k')Separation Factor (α)Resolution (Rs)Elution Order
3-Aminobutanoic Acid5.501.211.12S < R

Gas Chromatography (GC) Methods

GC, particularly when coupled with MS, is a powerful technique for the analysis of volatile derivatives of ω-amino acids.

Protocol: Automated GC-MS Analysis of Free Amino Acids in Biological Fluids

This protocol details a method for the quantitative analysis of free amino acids, including ω-amino acids, as their propyl chloroformate derivatives in biological fluids. A key advantage of this method is the direct derivatization in the biological sample without prior protein precipitation, allowing for full automation.

Sample Preparation and Derivatization:

  • Transfer the biological fluid (e.g., plasma, urine) into a suitable vial.

  • Add an internal standard solution containing stable isotope-labeled amino acids.

  • Perform automated derivatization with propyl chloroformate directly in the sample.

  • The derivatized amino acids are then extracted and injected into the GC-MS system.

GC-MS Conditions:

  • GC Column: A suitable capillary column for amino acid derivative separation.

  • Carrier Gas: Helium.

  • MS Detection: Electron ionization (EI) with selected ion monitoring (SIM) for quantification.

Quantitative Data: This automated GC-MS method was validated for 30 amino acids with the following performance characteristics[3]:

ParameterRange
Limit of Detection (LOD)0.03 - 12 µM
Lower Limit of Quantification (LLOQ)0.3 - 30 µM
Intra-day Precision (RSD)0.9 - 14.3%
Inter-day Precision (RSD)1.5 - 14.1%

Signaling Pathways and Experimental Workflows

GABAergic Synaptic Signaling Pathway

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The GABAergic synapse is a key target for many therapeutic drugs. The signaling pathway involves the synthesis of GABA from glutamate, its packaging into vesicles, release into the synaptic cleft, and binding to postsynaptic GABAA and GABAB receptors, leading to neuronal inhibition. The signal is terminated by the reuptake of GABA into presynaptic terminals and surrounding glial cells by GABA transporters (GATs).

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Synthesis GABA_pre GABA GAD->GABA_pre VGAT VGAT GABA_pre->VGAT Vesicle Synaptic Vesicle GABA_cleft GABA Vesicle->GABA_cleft Release VGAT->Vesicle Packaging GAT1_pre GAT1 GAT1_pre->GABA_pre GABA_cleft->GAT1_pre Reuptake GABA_A_R GABAA Receptor (Ionotropic) GABA_cleft->GABA_A_R Binds to GABA_B_R GABAB Receptor (Metabotropic) GABA_cleft->GABA_B_R Binds to GAT_glia GAT GABA_cleft->GAT_glia Uptake Cl_ion Cl- Influx GABA_A_R->Cl_ion GPCR G-protein Signaling GABA_B_R->GPCR Inhibition Neuronal Inhibition Cl_ion->Inhibition GPCR->Inhibition GABA_glia GABA GAT_glia->GABA_glia

Caption: Schematic of the GABAergic synapse and signaling pathway.

General Experimental Workflow for ω-Amino Acid Analysis

The analysis of ω-amino acids from biological samples typically follows a multi-step workflow designed to isolate, derivatize, and quantify the target analytes.

Experimental_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (e.g., Plasma, Urine, CSF) Protein_Precipitation 2. Protein Precipitation (e.g., Acetonitrile, TCA) Sample_Collection->Protein_Precipitation Hydrolysis 3. Hydrolysis (Optional) (For total amino acid analysis) Protein_Precipitation->Hydrolysis Extraction 4. Extraction (e.g., SPE, LLE) Hydrolysis->Extraction Derivatization 5. Derivatization (e.g., OPA, FMOC, Chloroformates) Extraction->Derivatization Chromatography 6. Chromatographic Separation (HPLC or GC) Derivatization->Chromatography Detection 7. Detection (UV, Fluorescence, MS) Chromatography->Detection Quantification 8. Quantification (Calibration Curve) Detection->Quantification Data_Analysis 9. Data Analysis & Reporting Quantification->Data_Analysis

Caption: General workflow for ω-amino acid analysis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 10-Aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 10-aminodecanoic acid. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most prevalent and effective methods for the purification of this compound are recrystallization, acid-base extraction, and ion-exchange chromatography. Recrystallization is widely used due to its simplicity and effectiveness in removing impurities from the solid crude product.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Based on documented procedures, aqueous solutions of ethanol (B145695) and acetic acid are highly effective for the recrystallization of this compound. Specifically, an 80% aqueous ethanol solution and a 10% aqueous acetic acid solution have been successfully used.[1] The choice of solvent depends on the impurity profile of the crude product.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for quantifying purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are excellent for confirming the chemical structure and identifying the presence of impurities.

Q4: What are the potential sources of impurities in this compound?

A4: Impurities can originate from the starting materials, side reactions during synthesis, or degradation of the product. Common synthetic routes, such as those starting from 10-undecenoic acid, may result in unreacted starting material, by-products from the amination step, or oligomers of this compound.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The compound is precipitating too quickly from a supersaturated solution.- Lower the temperature at which the solution is saturated by adding slightly more solvent. - Try a different solvent or solvent system with a lower boiling point. - Ensure a slow cooling rate to allow for proper crystal lattice formation.
No Crystal Formation The solution is not sufficiently saturated.- Evaporate some of the solvent to increase the concentration of the this compound. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution to induce precipitation. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Introduce a seed crystal of pure this compound.
Low Recovery Yield Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. The crude material has a high percentage of impurities.- Minimize the amount of hot solvent used to dissolve the crude product. - Cool the solution in an ice bath to maximize precipitation. - Concentrate the mother liquor and perform a second recrystallization.
Discolored Crystals Colored impurities are present in the crude product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use only a minimal amount to avoid adsorbing the desired product.
Acid-Base Extraction Issues
Problem Possible Cause Solution
Emulsion Formation Vigorous shaking of the separatory funnel. High concentration of the dissolved compound.- Gently swirl or invert the separatory funnel instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Allow the mixture to stand for a longer period. - Filter the mixture through a pad of Celite.
Poor Separation of Layers The densities of the aqueous and organic layers are too similar.- Add a solvent with a significantly different density to the organic layer. - Add brine to the aqueous layer to increase its density.
Product Precipitation at the Interface The salt form of the amino acid is not fully soluble in the aqueous layer.- Add more of the aqueous base or acid to ensure complete salt formation and dissolution. - Add more water to the aqueous layer to increase the solubility.

Experimental Protocols

Recrystallization from Aqueous Acetic Acid

This protocol is adapted from a procedure for purifying a mixture containing this compound.[1]

Materials:

  • Crude this compound

  • 10% (w/w) aqueous acetic acid solution

  • Activated carbon

  • Celite (optional, for filtration)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • To a 250 mL Erlenmeyer flask, add 40 g of crude this compound and 100 mL of a 10% (w/w) aqueous acetic acid solution.

  • Heat the suspension to 90 °C with gentle stirring until a cloudy solution is obtained.

  • Add 1 g of activated carbon to the hot solution.

  • Continue to stir the solution gently at 90 °C for 1 hour.

  • Filter the hot solution through a pre-heated Buchner funnel (optionally containing a thin layer of Celite) to remove the activated carbon and other insoluble impurities.

  • Allow the clear, colorless filtrate to cool slowly to room temperature. A crystalline mass should form.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals three times with cold deionized water.

  • Dry the purified this compound in a vacuum oven.

Data Presentation

Table 1: Recrystallization Solvent Systems for Long-Chain Amino Acids

Amino AcidSolvent SystemCrude to Solvent Ratio (w/v)Temperature (°C)Purity AchievedReference
This compound (in mixture)10% Aqueous Acetic Acid40 g / 100 mL90Not specified[1]
11-Aminoundecanoic Acid10% Aqueous Acetic Acid40 g / 100 mL9099.6%[1]
12-Aminododecanoic Acid10% Aqueous Acetic Acid30 g / 100 mL9099.7%[1]
This compound80% Aqueous EthanolNot specifiedNot specifiedNot specified[1]

Note: The data presented are based on available literature and may require optimization for specific experimental conditions.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration cluster_crystallization Crystallization & Isolation A Crude this compound B Add 10% Aqueous Acetic Acid A->B C Heat to 90°C with Stirring B->C D Add Activated Carbon C->D E Stir at 90°C for 1 hour D->E F Filter Hot Solution E->F G Cool Filtrate to Room Temperature F->G H Cool in Ice Bath G->H I Vacuum Filter Crystals H->I J Wash with Cold Deionized Water I->J K Dry Purified Product J->K

Caption: Workflow for the recrystallization of this compound.

Acid_Base_Extraction_Logic start Crude this compound (with neutral and basic impurities) dissolved in organic solvent add_acid Extract with aqueous acid (e.g., HCl) start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer: This compound (acidic) Neutral Impurities separate1->organic1 aqueous1 Aqueous Layer: Protonated Basic Impurities separate1->aqueous1 add_base Extract organic layer with aqueous base (e.g., NaOH) organic1->add_base separate2 Separate Layers add_base->separate2 organic2 Organic Layer: Neutral Impurities separate2->organic2 aqueous2 Aqueous Layer: Sodium Salt of This compound separate2->aqueous2 acidify Acidify aqueous layer to precipitate pure This compound aqueous2->acidify isolate Isolate Pure This compound (Filtration/Drying) acidify->isolate

Caption: Logical workflow for purification via acid-base extraction.

References

Technical Support Center: 10-Aminodecanoic Acid Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 10-aminodecanoic acid polymers, also known as Polyamide 10 (PA10) or Nylon 10. This guide is designed for researchers, scientists, and drug development professionals to help prevent and troubleshoot the degradation of these polymers during experiments and processing.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: The polymer is discolored (e.g., yellowing) after melt processing or heat exposure.

  • Question: What is causing the yellowing of my this compound polymer?

  • Answer: Yellowing is a common sign of thermo-oxidative degradation.[1] This occurs when the polymer is exposed to high temperatures in the presence of oxygen.[2] The carbon atoms adjacent to the amide group are susceptible to oxidation, which can lead to the formation of chromophoric groups like pyrroles.[1][3] This process can also be initiated or accelerated by UV radiation (photo-oxidation).[1]

  • Question: How can I prevent my polymer from turning yellow?

  • Answer:

    • Limit Oxygen Exposure: Process the polymer melt under an inert atmosphere, such as nitrogen or argon, to displace oxygen and prevent oxidation.[4]

    • Control Temperature: Keep the processing temperature to the minimum required and reduce the time the material is held in the molten state.[4]

    • Use Stabilizers: Incorporate antioxidants into your polymer formulation. Common options for polyamides include:

      • Phenolic Antioxidants and Phosphites: These organic stabilizers are effective at preventing yellowing.[5] A combination of hindered phenols and phosphites is often used.[5]

      • Copper-Based Stabilizers: A mixture of a copper(I) salt and an iodide salt is a very effective long-term heat stabilizer, though it may cause some discoloration.[5][6]

    • Ensure Purity: Impurities, such as catalyst residues or metal ions, can act as pro-oxidants and accelerate degradation.[6]

Issue 2: The mechanical properties (e.g., tensile strength, flexibility) of my polymer have deteriorated.

  • Question: Why has my polymer sample become brittle?

  • Answer: Embrittlement is a key indicator of polymer degradation, which leads to a reduction in molecular weight due to chain scission.[1] Several mechanisms can cause this:

    • Thermo-oxidative Degradation: Exposure to heat and oxygen breaks the polymer chains.[2][7]

    • Hydrolytic Degradation: Water molecules can react with and break the amide bonds in the polymer backbone, especially at elevated temperatures.[7][8] This is essentially a reverse polymerization reaction.[7]

    • Thermal Degradation: In the absence of oxygen, high heat can still cause chain scission and cross-linking, leading to reduced ductility.[9]

  • Question: How can I maintain the mechanical integrity of my polymer?

  • Answer:

    • Prevent Thermo-oxidation: Follow the steps outlined in "Issue 1" to prevent oxidative degradation, which is a primary cause of mechanical property loss.[2]

    • Control Moisture: Thoroughly dry the polymer pellets before melt processing to minimize hydrolytic degradation at high temperatures.[4]

    • Add Hydrolysis Stabilizers: For applications in aqueous or high-humidity environments, consider adding hydrolysis stabilizers like polymeric aromatic carbodiimides, which are effective in protecting polyamides.[10]

    • Optimize Thermal Conditions: Avoid excessive temperatures during processing. The degradation rate of polyamides increases significantly with temperature.[11]

Issue 3: The viscosity of my polymer melt has decreased significantly.

  • Question: What causes a drop in the melt viscosity of my this compound polymer?

  • Answer: A decrease in melt viscosity or solution viscosity is a direct consequence of a reduction in the polymer's molecular weight.[2] This indicates that the polymer chains are being broken down (chain scission) during processing. The likely causes are hydrolytic and thermo-oxidative degradation.[2][7]

  • Question: How can I stabilize the viscosity of my polymer during processing?

  • Answer: Stabilizing viscosity involves preventing the chain scission reactions. The primary strategies are:

    • Strict Moisture Control: Pre-drying the polymer is critical. Residual moisture is a key cause of hydrolytic chain scission at high processing temperatures.[4]

    • Inert Processing Atmosphere: Using a nitrogen blanket can prevent oxidative chain scission.[4]

    • Use of Stabilizers: Incorporating heat stabilizers can protect the polymer from both thermal and thermo-oxidative degradation.[12][13] Chain extenders can also be used in some recycling applications to counteract the effects of degradation.[14]

Frequently Asked Questions (FAQs)

Q1: What are the main types of degradation that affect this compound polymers? A1: Like other aliphatic polyamides, this compound polymers are susceptible to several degradation mechanisms:

  • Thermo-oxidative Degradation: Occurs at elevated temperatures in the presence of oxygen, leading to chain scission and discoloration.[3][7]

  • Hydrolytic Degradation: The breakdown of polymer chains by water, which is accelerated by heat and acidic or basic conditions.[1][7] The presence of oxygen can create a synergistic effect, dramatically increasing the rate of degradation compared to hydrolysis or oxidation alone.[15]

  • Thermal Degradation: Occurs at high temperatures even without oxygen, leading to chain cleavage and cross-linking.[9]

  • Photodegradation (UV Degradation): UV radiation, especially from sunlight, can initiate bond cleavage, which is often followed by oxidation (photo-oxidation).[1]

Q2: What is the role of stabilizers in preventing degradation? A2: Stabilizers are chemical additives that protect polymers from degradation.[5]

  • Antioxidants (e.g., hindered phenols, phosphites, copper salts) interrupt the oxidative degradation cycle.[5][12]

  • Hydrolysis Stabilizers (e.g., polymeric carbodiimides) react with acidic end groups or water to prevent hydrolytic cleavage.[10]

  • Light Stabilizers (e.g., UV absorbers, HALS) protect the polymer from UV radiation.[16]

Q3: At what temperatures does thermal degradation become significant for polyamides? A3: Significant thermal decomposition for polyamides generally occurs at very high temperatures. For example, the decomposition temperature for Polyamide 6.10 is around 450-470°C.[17] However, thermo-oxidative degradation, which causes property deterioration, can occur at much lower temperatures, often during melt processing (e.g., above 200°C) or during long-term service at elevated temperatures (e.g., >120°C).[2][12]

Q4: How does crystallinity affect the degradation of my polymer? A4: The crystalline regions of a polymer are generally more resistant to degradation than the amorphous regions because of their dense and ordered structure, which limits the diffusion of oxygen and water.[18] However, degradation often occurs in the amorphous regions first, and the resulting chain scissions can lead to an initial increase in overall crystallinity as shorter, more mobile chains reorganize into crystalline structures.[7] Eventually, at later stages of aging, the crystalline phase will also be attacked.[6]

Q5: Can I use recycled this compound polymer? What should I be concerned about? A5: Yes, but mechanical recycling can introduce degradation. Each processing cycle exposes the polymer to thermal and mechanical stress, which can reduce its molecular weight and mechanical properties.[19] To mitigate this, it is often necessary to add stabilizers, such as antioxidants and chain extenders, to the recycled material to restore its properties.[14]

Data Presentation: Degradation of Polyamides

The following tables summarize quantitative data on the degradation of polyamides, providing a reference for expected changes under various conditions.

Table 1: Effect of Thermo-Oxidative Aging on Polyamide 1010 Properties [2] (Data extracted from aging experiments on Nylon 1010 films)

Temperature (°C)Time (h)Relative Viscosity (normalized)Elongation at Break (%)
120 01.00~350
200~0.90~250
400~0.85~200
140 01.00~350
100~0.80~150
200~0.75~100
160 01.00~350
50~0.75~75
100~0.70~50

Table 2: Comparative Degradation Rates of Polyamide 6 at 80°C [7] (Data shows the time required for number-average molecular weight (Mn) to drop from 52.3 kg/mol to a specified value)

Degradation EnvironmentFinal Mn ( kg/mol )Time to Reach Final MnRelative Degradation Rate
Deoxygenated Water (Hydrolysis)32.5~700 days1x (Baseline)
Dry Hot Air (Thermal Oxidation)13.8~630 days~3x faster than hydrolysis
Oxygenated Hot Water (Coupled)13.5~28 days~80x faster than hydrolysis

Experimental Protocols

Protocol 1: Assessing Hydrolytic Degradation

This protocol is a general method to evaluate the hydrolytic stability of your polymer.[8]

  • Sample Preparation:

    • Prepare uniform polymer samples (e.g., films or molded specimens of a specific dimension).

    • Dry the samples under vacuum until a constant weight is achieved.

    • Accurately record the initial dry weight (W_initial) of each sample.

  • Incubation:

    • Select the hydrolytic medium. Common choices include distilled water or Phosphate-Buffered Saline (PBS, pH 7.4) to mimic physiological conditions.[8] For accelerated testing, acidic or basic solutions can be used.[8]

    • Immerse each sample in a sealed container with a sufficient volume of the medium.

    • Place the containers in an incubator at a constant temperature (e.g., 37°C for physiological conditions or 60-80°C for accelerated testing).[8][20]

  • Periodic Monitoring:

    • At predetermined time intervals (e.g., 7, 14, 28, 60 days), remove a set of samples from the incubator.

    • Rinse the samples with distilled water to remove any salts or by-products.[8]

    • Dry the samples under vacuum to a constant weight and record the final dry weight (W_final).

  • Analysis:

    • Mass Loss: Calculate the percentage of mass loss: Mass Loss (%) = [(W_initial - W_final) / W_initial] * 100.

    • Molecular Weight: Measure the molecular weight of the degraded samples using Gel Permeation Chromatography (GPC) and compare it to the initial molecular weight.

    • Chemical Structure: Use Fourier-Transform Infrared Spectroscopy (FTIR) to identify changes in chemical bonds, such as the loss of amide groups or the formation of carboxylic acid end-groups.[21]

    • Surface Morphology: Examine the sample surface for cracks, erosion, or pitting using Scanning Electron Microscopy (SEM).[18]

Protocol 2: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol determines the thermal stability and degradation kinetics of your polymer.[22]

  • Sample Preparation:

    • Ensure the polymer sample is dry to prevent weight loss from moisture evaporation from interfering with the results.

    • Weigh a small, precise amount of the sample (typically 5-10 mg) into a TGA crucible.

  • TGA Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to prevent thermo-oxidative degradation.

    • Set the desired temperature program. A common method is a dynamic ramp where the temperature is increased at a constant heating rate (e.g., 10, 15, 20 °C/min) from ambient temperature to a temperature where the sample is fully decomposed (e.g., 700°C).[22][23]

  • Data Acquisition:

    • Run the temperature program and record the sample weight as a function of temperature.

    • The output will be a TGA curve (Weight % vs. Temperature) and a derivative thermogravimetric (DTG) curve (Rate of Weight Loss vs. Temperature).

  • Analysis:

    • Onset of Degradation (T_onset): Determine the temperature at which significant weight loss begins. This is a key indicator of thermal stability.

    • Temperature of Maximum Decomposition Rate (T_peak): Identify the peak temperature on the DTG curve. This corresponds to the point of the fastest degradation.[22]

    • Residual Mass: Note the amount of material remaining at the end of the test, which can indicate char formation.

    • Kinetic Analysis (Advanced): By running the experiment at multiple heating rates, kinetic parameters like the activation energy (Ea) of degradation can be calculated using methods such as Kissinger or Flynn-Wall-Ozawa.[22]

Visualizations

TroubleshootingWorkflow start_node Degradation Issue Observed issue1 Discoloration (Yellowing)? start_node->issue1 e.g., Color Change issue2 Brittle / Poor Mech. Properties? start_node->issue2 e.g., Fails Test issue3 Viscosity Drop? start_node->issue3 e.g., Process Change issue_node issue_node cause_node cause_node solution_node solution_node cause1 Primary Cause: Thermo-Oxidation issue1->cause1 Yes cause2 Primary Causes: - Chain Scission - Hydrolysis - Thermo-Oxidation issue2->cause2 Yes cause3 Primary Causes: - Chain Scission - Hydrolysis issue3->cause3 Yes solution1 Solutions: - Use Inert Atmosphere - Add Antioxidants - Control Temperature cause1->solution1 solution2 Solutions: - Dry Polymer Thoroughly - Add Stabilizers - Control Temp. & O2 cause2->solution2 solution3 Solutions: - Strict Moisture Control - Use Inert Atmosphere - Add Heat Stabilizers cause3->solution3

Caption: A logical workflow for troubleshooting common polymer degradation issues.

DegradationPathway cluster_initiation Initiation cluster_propagation Propagation polymer_node Polyamide Chain (-NH-R-CO-) initiator_node Heat (Δ) Oxygen (O2) UV Light radical_node Polymer Radical (P.) polymer_node->radical_node H abstraction peroxy_node Peroxy Radical (POO.) radical_node->peroxy_node + O2 hydroperoxide_node Hydroperoxide (POOH) peroxy_node->hydroperoxide_node + PH (- P.) hydroperoxide_node->radical_node → PO. + .OH (Unstable) products_node Degradation Products: - Chain Scission - Cross-linking - Carbonyls (Yellowing) hydroperoxide_node->products_node Decomposition stabilizer_node Antioxidants (Stabilizers) stabilizer_node->peroxy_node Interrupts Cycle

Caption: Simplified pathway for thermo-oxidative degradation of polyamides.

ExperimentalWorkflow step_node step_node analysis_node analysis_node result_node result_node step1 1. Prepare & Weigh Dry Polymer Samples step2 2. Incubate Samples in Degradation Medium (e.g., PBS at 60°C) step1->step2 step3 3. Remove & Dry Samples at Timed Intervals step2->step3 analysis1 Mass Loss Measurement step3->analysis1 analysis2 GPC (Molecular Weight) step3->analysis2 analysis3 FTIR (Chemical Changes) step3->analysis3 analysis4 SEM (Morphology) step3->analysis4 result 5. Quantify Degradation Rate & Mode analysis2->result

Caption: Experimental workflow for assessing the hydrolytic degradation of polymers.

References

Technical Support Center: Improving the Solubility of 10-Aminodecanoic Acid-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 10-aminodecanoic acid and its derived materials. This resource is tailored for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an amphiphilic molecule, possessing both a hydrophilic amino-carboxylic acid head and a hydrophobic ten-carbon aliphatic tail. Its solubility is influenced by the solvent's polarity, the pH of the solution, and the temperature. Generally, it is soluble in water and polar organic solvents and insoluble in non-polar organic solvents.[1] The presence of both an acidic (carboxylic acid) and a basic (amino) group means its charge state, and therefore its solubility in aqueous solutions, is highly dependent on pH.

Q2: My this compound-based polymer (e.g., Polyamide 1010) is not dissolving in common organic solvents. What is the reason for this?

A2: Polyamides derived from this compound, such as Polyamide 1010, often exhibit poor solubility in common solvents. This is primarily due to the strong intermolecular hydrogen bonds between the amide groups in the polymer chains and the high crystallinity of the material. These forces make it difficult for solvent molecules to penetrate and solvate the polymer chains.

Q3: What are the recommended solvents for dissolving Polyamide 1010 and other this compound-based polyamides?

A3: For dissolving polyamides that are resistant to common solvents, more aggressive solvent systems are typically required. Effective options include:

  • Formic acid: This is a widely used solvent for many polyamides.

  • m-Cresol: Another common and effective solvent for polyamides.

  • Calcium Chloride/Methanol (B129727) (CaCl₂/MeOH): A saturated solution of CaCl₂ in methanol is a potent solvent system for various polyamides.

  • Ionic Liquids: Certain ionic liquids can be effective in dissolving polyamides and other polymers that are difficult to solubilize.

Troubleshooting Guide

Issue: Precipitate formation when cooling a hot solution of a this compound-based material.

  • Possible Cause: The material has a steep solubility-temperature gradient, leading to supersaturation and precipitation upon cooling.

  • Solution:

    • Maintain the solution at an elevated temperature during your experiment.

    • If possible for your application, rapidly cool the solution to trap the material in a more soluble, amorphous state.

    • Explore co-solvent systems that may offer better solubility at room temperature.

Issue: Inconsistent solubility results between batches of the same material.

  • Possible Cause: Variations in the degree of polymerization, crystallinity, or presence of impurities between batches.

  • Solution:

    • Characterize each batch for its molecular weight and crystallinity using techniques like Gel Permeation Chromatography (GPC) and Differential Scanning Calorimetry (DSC).

    • Purify the material to remove any residual monomers or cross-linked impurities that could hinder solubility.

Quantitative Solubility Data

Amino AcidTemperature (K)Molar Solubility (mol/kg H₂O)
6-Aminocaproic Acid293.155.89
323.159.15
γ-Aminobutyric Acid293.157.95
323.1513.00

Data adapted from studies on the aqueous solubility of α,ω-amino acids.[2]

The solubility of amino acids is also significantly influenced by pH, with minimum solubility at the isoelectric point and increased solubility in acidic or basic conditions.

Experimental Protocols

Protocol 1: Dissolution of Polyamide 1010 using a Methanol/Calcium Chloride Solvent System

This protocol describes the preparation of a Polyamide 1010 solution using a methanol and calcium chloride solvent system.

Materials:

  • Polyamide 1010 pellets or powder

  • Methanol (anhydrous)

  • Calcium chloride (anhydrous)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Round bottom flask with condenser

Procedure:

  • Prepare the Solvent System: In a round bottom flask, prepare a saturated solution of calcium chloride in methanol. This can be achieved by adding calcium chloride to methanol with stirring until no more salt dissolves.

  • Add Polyamide 1010: To the prepared solvent system, add the desired amount of Polyamide 1010 (e.g., to achieve a 5-10% w/v solution).

  • Heating and Stirring: Heat the mixture to 60-70°C under continuous stirring. A condenser should be used to prevent solvent loss.

  • Dissolution: Continue heating and stirring until the Polyamide 1010 is completely dissolved. This may take several hours.

  • Cooling and Storage: Once dissolved, the solution can be cooled to room temperature for use. Note that some increase in viscosity is expected upon cooling. Store in a tightly sealed container to prevent moisture absorption.

G cluster_prep Solvent Preparation cluster_dissolution Dissolution Process cluster_final Final Solution Prepare Saturated\nCaCl2 in Methanol Prepare Saturated CaCl2 in Methanol Add Polyamide 1010 Add Polyamide 1010 Prepare Saturated\nCaCl2 in Methanol->Add Polyamide 1010 Heat to 60-70°C\nwith Stirring Heat to 60-70°C with Stirring Add Polyamide 1010->Heat to 60-70°C\nwith Stirring Complete Dissolution Complete Dissolution Heat to 60-70°C\nwith Stirring->Complete Dissolution Cool to Room Temp Cool to Room Temp Complete Dissolution->Cool to Room Temp Store in Sealed Container Store in Sealed Container Cool to Room Temp->Store in Sealed Container G Start Start Prepare Suspension\nin Water Prepare Suspension in Water Start->Prepare Suspension\nin Water Measure Initial pH Measure Initial pH Prepare Suspension\nin Water->Measure Initial pH Decision Target pH? Measure Initial pH->Decision Add HCl Dropwise Add HCl Dropwise Decision->Add HCl Dropwise Acidic Add NaOH Dropwise Add NaOH Dropwise Decision->Add NaOH Dropwise Basic Monitor pH & Stir Monitor pH & Stir Add HCl Dropwise->Monitor pH & Stir Add NaOH Dropwise->Monitor pH & Stir Solid Dissolved? Solid Dissolved? Monitor pH & Stir->Solid Dissolved? Solid Dissolved?->Monitor pH & Stir No End End Solid Dissolved?->End Yes

References

Technical Support Center: Scaling Up 10-Aminodecanoic Acid Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 10-aminodecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of Polyamide 10 (PA10). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing your polymerization reactions and achieving high-molecular-weight polymers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems that may arise during the scaling up of this compound polymerization.

Issue 1: Low Molecular Weight and Brittleness of the Final Polymer

  • Q: My synthesized Polyamide 10 is brittle and weak, suggesting a low molecular weight. What are the potential causes and how can I increase the molecular weight?

    A: Low molecular weight is a frequent challenge in polyamide synthesis and directly impacts the mechanical properties of the polymer. Several factors can contribute to this issue.

    • Inadequate Reaction Time or Temperature: Ensure that the polymerization is carried out for a sufficient duration at the optimal temperature to allow for adequate chain growth. Insufficient heat or time will result in incomplete polymerization.

    • Inefficient Water Removal: The polycondensation of this compound is a dehydration reaction. Water is a byproduct, and its presence can hinder the forward reaction, thus limiting the polymer chain length. Employ a high-efficiency vacuum system and ensure a proper inert gas purge to effectively remove water from the reaction mixture.

    • Monomer Impurity: The presence of monofunctional impurities in the this compound monomer can act as chain terminators, preventing the formation of long polymer chains. Ensure the purity of the monomer before polymerization.

    • Non-Optimal Catalyst Concentration: If a catalyst is used, its concentration is crucial. Too little catalyst may not sufficiently accelerate the reaction, while an excess can sometimes lead to side reactions.

Troubleshooting Flowchart for Low Molecular Weight

start Low Molecular Weight Polymer check_conditions Verify Reaction Time & Temperature start->check_conditions check_vacuum Assess Efficiency of Water Removal check_conditions->check_vacuum Conditions OK increase_time_temp Increase Reaction Time and/or Temperature check_conditions->increase_time_temp Inadequate check_monomer Analyze Monomer Purity check_vacuum->check_monomer Vacuum OK improve_vacuum Improve Vacuum System & Inert Gas Purge check_vacuum->improve_vacuum Inefficient check_catalyst Optimize Catalyst Concentration check_monomer->check_catalyst Monomer Pure purify_monomer Purify Monomer check_monomer->purify_monomer Impure adjust_catalyst Adjust Catalyst Concentration check_catalyst->adjust_catalyst Non-optimal ssp Consider Solid-State Polymerization (SSP) check_catalyst->ssp Catalyst OK increase_time_temp->check_conditions improve_vacuum->check_vacuum purify_monomer->check_monomer adjust_catalyst->check_catalyst end High Molecular Weight Polymer ssp->end

Caption: Troubleshooting workflow for addressing low molecular weight in Polyamide 10 synthesis.

Issue 2: Polymer Discoloration (Yellowing)

  • Q: The Polyamide 10 I synthesized has a yellow or brownish tint. What causes this and how can I prevent it?

    A: Discoloration is typically a sign of thermal degradation, often caused by oxidation at high temperatures.

    • Oxygen Presence: The presence of oxygen in the reactor at high temperatures can lead to oxidative degradation of the polymer. It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the polymerization process. Ensure the reactor is properly purged of air before heating.

    • Excessive Temperature or Reaction Time: Prolonged exposure to high temperatures, even in an inert atmosphere, can cause thermal degradation. Optimize the reaction temperature and time to achieve the desired molecular weight without causing discoloration.

    • Catalyst Residues: Some catalysts, particularly certain metal-based ones, can cause discoloration if not used at the correct concentration or if they are not effectively removed after polymerization.

    • UV Exposure: Exposure to UV radiation can also lead to the degradation and yellowing of polyamides. Store the final polymer in a dark place, away from direct sunlight.

Issue 3: High Melt Viscosity and Poor Processability

  • Q: The melt viscosity of my Polyamide 10 is too high, making it difficult to process. What can I do?

    A: High melt viscosity is often a consequence of achieving a very high molecular weight. While desirable for mechanical properties, it can pose processing challenges.

    • Control Molecular Weight: Adjust the reaction time, temperature, or monomer stoichiometry to target a slightly lower molecular weight that balances good mechanical properties with processability.

    • Optimize Reaction Conditions: Avoid excessively high temperatures, which can sometimes lead to side reactions causing chain branching or cross-linking, thereby increasing viscosity.

    • Use of Processing Aids: Consider the use of appropriate plasticizers or processing aids during subsequent processing steps to reduce the melt viscosity.

Experimental Protocols

This section provides detailed methodologies for the synthesis of Polyamide 10.

1. Melt Polycondensation of this compound

This two-stage process involves a prepolymerization step at atmospheric pressure followed by a polycondensation step under high vacuum.

  • Materials:

    • This compound (high purity)

    • Nitrogen or Argon gas (high purity)

    • (Optional) Catalyst, e.g., sodium hypophosphite (NaH₂PO₂·H₂O)

  • Equipment:

    • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.

    • Heating mantle with a temperature controller.

    • Vacuum pump capable of reaching <1 mbar.

  • Procedure:

    • Charging the Reactor: Charge the reactor with a pre-weighed amount of this compound. If using a catalyst, add it at this stage (typically 0.1-0.5 wt%).

    • Inerting the System: Purge the reactor with high-purity nitrogen or argon for at least 30 minutes to remove all oxygen. Maintain a slow, continuous flow of the inert gas.

    • Prepolymerization (Atmospheric Pressure):

      • Begin stirring and gradually heat the reactor to a temperature of 200-220°C.

      • As the monomer melts and the polymerization begins, water will start to distill off.

      • Maintain this temperature for 1-2 hours to form a low-molecular-weight prepolymer.

    • Polycondensation (Under Vacuum):

      • Gradually increase the temperature to 230-250°C.

      • Slowly apply vacuum, incrementally reducing the pressure to below 1 mbar over a period of 30-60 minutes. A significant increase in the melt viscosity will be observed.

      • Continue the reaction under high vacuum for 2-4 hours. The progress of the polymerization can be monitored by the torque on the stirrer.

    • Polymer Recovery:

      • Break the vacuum with the inert gas and cool the reactor to room temperature.

      • The solid Polyamide 10 can then be removed from the reactor.

Melt Polycondensation Workflow

charge Charge Reactor with This compound (& Optional Catalyst) purge Purge with N2/Ar (30 min) charge->purge prepoly Prepolymerization (200-220°C, 1-2h) at atmospheric pressure purge->prepoly poly Polycondensation (230-250°C, 2-4h) under high vacuum (<1 mbar) prepoly->poly cool Cool to Room Temperature under N2/Ar poly->cool recover Recover Polyamide 10 cool->recover

Caption: Workflow for the melt polycondensation of this compound.

2. Solid-State Polycondensation (SSP) of Polyamide 10 Prepolymer

SSP is an effective method to further increase the molecular weight of the prepolymer obtained from melt polycondensation without the risk of thermal degradation.[1]

  • Materials:

    • Polyamide 10 prepolymer (in powder or pellet form)

    • Nitrogen or Argon gas (high purity, low dew point)

  • Equipment:

    • SSP reactor (e.g., a tumble dryer or a fixed bed reactor) with precise temperature control.

    • High-purity inert gas supply with a drying system.

  • Procedure:

    • Preparation of Prepolymer: The prepolymer is typically obtained from a melt polycondensation process, resulting in a polymer with a moderate molecular weight. The prepolymer should be ground into a powder or pelletized to ensure uniform heating.

    • Charging the Reactor: Place the prepolymer into the SSP reactor.

    • Inerting and Heating: Purge the reactor with high-purity, dry inert gas. Gradually heat the reactor to the desired SSP temperature, which should be above the glass transition temperature (Tg) but below the melting temperature (Tm) of the Polyamide 10 prepolymer (typically in the range of 160-190°C).

    • SSP Reaction: Maintain the temperature and a continuous flow of dry inert gas for several hours (4-24 hours). The reaction occurs in the amorphous regions of the semi-crystalline polymer. The inert gas flow is crucial for removing the water byproduct, driving the polymerization reaction forward.

    • Cooling: After the desired reaction time, cool the reactor to room temperature under the inert gas atmosphere.

Data Presentation

Table 1: Typical Thermal Properties of Polyamide 10

PropertyValueAnalysis Method
Melting Temperature (Tm)~190 - 210 °CDSC
Glass Transition Temperature (Tg)~40 - 60 °CDSC
10% Weight Loss Temperature (Td10)> 350 °CTGA

Note: These values can vary depending on the molecular weight and crystallinity of the polymer.

Table 2: Characteristic Infrared (IR) Absorption Bands for Polyamide 10

Wavenumber (cm⁻¹)Assignment
~3300N-H stretching (amide A)
~2925Asymmetric CH₂ stretching
~2850Symmetric CH₂ stretching
~1640C=O stretching (amide I)
~1545N-H bending and C-N stretching (amide II)

Characterization of Polyamide 10

A combination of analytical techniques is essential for a thorough characterization of the synthesized Polyamide 10.

Characterization Workflow

start Synthesized Polyamide 10 ftir FTIR Spectroscopy (Functional Group Analysis) start->ftir nmr NMR Spectroscopy (Structural Confirmation) start->nmr dsc DSC Analysis (Thermal Transitions: Tg, Tm) start->dsc tga TGA Analysis (Thermal Stability) start->tga gpc GPC/SEC (Molecular Weight and Distribution) start->gpc end Fully Characterized Polyamide 10 ftir->end nmr->end dsc->end tga->end gpc->end

Caption: Recommended workflow for the analytical characterization of synthesized Polyamide 10.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide bonds and the disappearance of the carboxylic acid and amine functional groups of the monomer.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed information about the polymer structure and confirm the successful polymerization.[3]

  • Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and glass transition temperature (Tg) of the polymer.[4]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the Polyamide 10 by measuring the weight loss as a function of temperature.[5][6]

  • Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer.[7][8]

References

Technical Support Center: PROTAC Synthesis with Aliphatic Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate aliphatic linkers.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and purification of PROTACs with aliphatic linkers, offering potential causes and solutions.

Issue 1: Low Yield of the Final PROTAC Product

Possible Cause(s)Suggested Solution(s)
Inefficient Coupling Reaction: Incomplete reaction between the linker and the warhead or E3 ligase ligand.1. Optimize Coupling Reagents: Screen different coupling reagents (e.g., HATU, HBTU, EDC/HOBt) and bases (e.g., DIPEA, Et3N). 2. Adjust Reaction Conditions: Vary the reaction temperature, time, and solvent. Anhydrous conditions are often critical. 3. Increase Equivalents: Use a slight excess (1.1-1.5 equivalents) of the linker or the smaller fragment to drive the reaction to completion.
Steric Hindrance: The aliphatic linker or bulky protecting groups may sterically hinder the reactive sites.1. Change Linker Attachment Point: If possible, choose a more accessible connection point on the warhead or E3 ligase ligand.[1][2] 2. Use a Longer Linker: A longer aliphatic chain might provide the necessary flexibility to overcome steric hindrance.[3][4]
Side Reactions: The reactive functional groups on the linker (e.g., amine, carboxylic acid) may participate in unintended reactions.1. Protecting Group Strategy: Ensure that all other reactive functional groups are appropriately protected. 2. Step-wise Synthesis: Synthesize the PROTAC in a step-wise manner, purifying the intermediate at each step to minimize side products.[5]
Degradation of Starting Materials or Product: Instability of one of the components under the reaction conditions.1. Check Stability: Assess the stability of your starting materials and the final PROTAC under the chosen reaction conditions. 2. Milder Conditions: Employ milder reaction conditions if degradation is observed.

Issue 2: Difficulty in Purifying the Final PROTAC Product

Possible Cause(s)Suggested Solution(s)
Poor Solubility: PROTACs with long aliphatic linkers can be highly lipophilic and poorly soluble in common purification solvents.[6][7]1. Solvent Screening: Test a range of solvent systems for chromatography, including those with additives like formic acid or ammonia (B1221849) to improve peak shape. 2. Reverse-Phase Chromatography: This is often the most effective method for purifying lipophilic compounds.[5] 3. Alternative Purification: Consider techniques like preparative HPLC or supercritical fluid chromatography (SFC).
Co-elution with Starting Materials or Byproducts: Similar polarity between the product and impurities.1. Optimize Chromatography Gradient: Use a shallower gradient during elution to improve separation. 2. Orthogonal Purification: Employ a second purification step using a different stationary phase or solvent system. 3. Recrystallization: If the PROTAC is a solid, recrystallization can be an effective purification method.
Product Adsorption to Silica (B1680970) Gel: The basic or acidic nature of the PROTAC can lead to strong interactions with the stationary phase.1. Use Treated Silica: Employ deactivated or base-washed silica gel. 2. Solvent Additives: Add a small amount of a competitive base (e.g., triethylamine) or acid (e.g., acetic acid) to the mobile phase.

Issue 3: Poor Solubility and Permeability of the Synthesized PROTAC

Possible Cause(s)Suggested Solution(s)
High Lipophilicity of Aliphatic Linker: Long alkyl chains significantly increase the lipophilicity, leading to poor aqueous solubility and potentially reduced cell permeability.[6][8]1. Introduce Polar Moieties: Incorporate heteroatoms (e.g., oxygen as in PEG-like linkers, nitrogen as in piperazine) into the linker to increase polarity and solubility.[2][6][9] 2. Optimize Linker Length: Shorter aliphatic linkers may offer a better balance between lipophilicity and the required length for ternary complex formation.[3][5] 3. Formulation Strategies: Investigate the use of co-solvents (e.g., DMSO, PEG400) or formulation technologies for in vitro and in vivo studies.[10]
Molecular Weight: PROTACs are inherently large molecules, often falling outside the "rule of five" for drug-likeness.[7]1. Minimize Molecular Weight: Use smaller warheads and E3 ligase ligands where possible, without compromising binding affinity. 2. Linker Design: Opt for more compact linker architectures if feasible.
Intramolecular Hydrogen Bonding: The PROTAC may adopt a folded conformation in solution that masks polar groups, reducing solubility.[11]1. Linker Rigidity: Introduce rigid elements like piperazine (B1678402) or piperidine (B6355638) rings into the linker to control conformation.[5][12] 2. Computational Modeling: Use molecular dynamics simulations to predict and understand the conformational behavior of the PROTAC in different solvents.

Frequently Asked Questions (FAQs)

Q1: What are the advantages and disadvantages of using aliphatic linkers in PROTAC synthesis?

A1:

  • Advantages:

    • Synthetic Tractability: Aliphatic linkers are generally straightforward to synthesize and incorporate into PROTAC structures.[6]

    • Versatility: A wide variety of lengths and functional groups for attachment are commercially available or readily synthesized.

    • Rigidity: Alkyl chains can provide a degree of rigidity which can be beneficial for pre-organizing the binding moieties for ternary complex formation.[13]

  • Disadvantages:

    • Poor Solubility: The high hydrophobicity of long aliphatic chains can lead to poor aqueous solubility, making handling and formulation challenging.[6]

    • Reduced Permeability: Increased lipophilicity does not always translate to better cell permeability and can sometimes be detrimental.[6]

    • Metabolic Instability: Aliphatic chains can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[8][14]

Q2: How does the length of the aliphatic linker impact PROTAC activity?

A2: The length of the linker is a critical parameter that must be empirically optimized for each specific target protein and E3 ligase pair.[14][15]

  • Too Short: A linker that is too short may lead to steric clashes, preventing the simultaneous binding of the warhead and the E3 ligase ligand, thus inhibiting the formation of a productive ternary complex.[4]

  • Too Long: An excessively long and flexible linker might not effectively bring the target protein and E3 ligase into the correct proximity and orientation for efficient ubiquitination.[3][4] It can also lead to an increased entropic penalty upon ternary complex formation.[14]

  • Optimal Length: There is typically an optimal linker length that facilitates favorable protein-protein interactions within the ternary complex, leading to enhanced stability and degradation efficiency.[16]

Q3: What are some common coupling reactions used to attach aliphatic linkers to the warhead or E3 ligase ligand?

A3: The choice of coupling reaction depends on the functional groups present on the linker and the binding ligands. Common reactions include:

  • Amide Bond Formation: This is one of the most widely used methods, typically coupling a carboxylic acid with an amine using reagents like HATU, HBTU, or EDC/HOBt.

  • Ether Synthesis (Williamson Ether Synthesis): Reacting an alkoxide with an alkyl halide.

  • Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC): A highly efficient and orthogonal reaction between an azide (B81097) and a terminal alkyne.[1][14] This is useful for modular PROTAC synthesis.

  • Reductive Amination: The reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

  • Nucleophilic Aromatic Substitution (SNAr): This can be used to attach linkers to certain aromatic systems.[17]

Q4: How can I assess the quality and purity of my synthesized PROTAC?

A4: A combination of analytical techniques should be used to confirm the identity and purity of the final PROTAC:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any major impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, often using a UV detector.

Data Presentation

Table 1: Impact of Aliphatic Linker Length on PROTAC Degradation Activity (Hypothetical Data)

PROTAC IDLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-A1Alkyl Chain8>1000<10
PROTAC-A2Alkyl Chain1225075
PROTAC-A3Alkyl Chain1650>90
PROTAC-A4Alkyl Chain2015085

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation observed.

Table 2: Comparison of Physicochemical Properties of Different Linker Types (Illustrative Values)

Linker TypecLogP (Calculated)Aqueous Solubility (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
12-atom Alkyl5.8< 10.5
12-atom PEG33.5502.1
12-atom Alkyl-Piperazine4.2251.5

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling to Synthesize a PROTAC

  • Dissolution: Dissolve the component containing the carboxylic acid (1.0 eq) and the coupling reagent (e.g., HATU, 1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar).

  • Activation: Add a tertiary amine base (e.g., DIPEA, 3.0 eq) to the mixture and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add the component containing the amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress by LC-MS or TLC until the starting material is consumed (typically 2-24 hours).

  • Work-up: Quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an appropriate organic solvent (e.g., EtOAc, DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase HPLC to obtain the final PROTAC.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Caco-2 Permeability Assay

  • Cell Seeding: Seed Caco-2 cells onto permeable filter supports (e.g., Transwell® inserts) and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • PROTAC Application: Prepare a solution of the PROTAC in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Permeability Measurement:

    • For apical-to-basolateral (A-B) permeability, add the PROTAC solution to the apical chamber and fresh transport buffer to the basolateral chamber.

    • For basolateral-to-apical (B-A) permeability, add the PROTAC solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

  • Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

Mandatory Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis Issues cluster_properties Physicochemical Properties cluster_activity Biological Activity LowYield Low Synthetic Yield PurificationIssue Purification Difficulty LowYield->PurificationIssue OptCoupling Optimize Coupling Reaction LowYield->OptCoupling CheckSterics Assess Steric Hindrance LowYield->CheckSterics ProtectGroups Review Protecting Group Strategy LowYield->ProtectGroups SolubilityIssue Poor Solubility PurificationIssue->SolubilityIssue SolventScreen Screen Purification Solvents PurificationIssue->SolventScreen AltMethod Use Alternative Purification Method PurificationIssue->AltMethod ChangeStationary Modify Stationary Phase PurificationIssue->ChangeStationary NoDegradation No Target Degradation SolubilityIssue->NoDegradation AddPolar Incorporate Polar Groups in Linker SolubilityIssue->AddPolar OptLength Optimize Linker Length SolubilityIssue->OptLength Formulate Use Formulation Strategies SolubilityIssue->Formulate PermeabilityIssue Low Permeability PermeabilityIssue->NoDegradation PermeabilityIssue->AddPolar PermeabilityIssue->OptLength Caco2 Perform Caco-2 Permeability Assay PermeabilityIssue->Caco2 NoDegradation->SolubilityIssue NoDegradation->PermeabilityIssue TernaryAssay Confirm Ternary Complex Formation NoDegradation->TernaryAssay

Caption: Troubleshooting workflow for PROTAC synthesis with aliphatic linkers.

PROTAC_Synthesis_Workflow Start Warhead + E3 Ligase Ligand + Aliphatic Linker Coupling Coupling Reaction (e.g., Amide Formation) Start->Coupling Crude Crude PROTAC Mixture Coupling->Crude Purification Purification (e.g., RP-HPLC) Crude->Purification Pure Pure PROTAC Purification->Pure Analysis Analytical Characterization (LC-MS, NMR) Pure->Analysis Final Final Product for Biological Assays Analysis->Final

Caption: General workflow for the synthesis and purification of a PROTAC.

References

Technical Support Center: Optimizing 10-Aminodecanoic Acid Surface Grafting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the surface grafting of 10-aminodecanoic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and reproducible surface functionalization.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used for surface grafting?

This compound is a bifunctional molecule with a ten-carbon aliphatic chain, a terminal carboxylic acid group, and a terminal amine group. This structure makes it an excellent linker molecule for surface modification. The carboxylic acid or amine group can be used to attach it to a substrate, leaving the other functional group exposed for further conjugation of biomolecules, drugs, or nanoparticles.

Q2: What are the most common substrates for this compound grafting?

Common substrates include gold surfaces, silicon wafers (as silicon dioxide), glass, and various polymers. The choice of substrate depends on the final application, such as biosensing, drug delivery, or creating biocompatible coatings.

Q3: How can I be sure that the this compound has successfully grafted to the surface?

Several surface analysis techniques can confirm successful grafting. X-ray Photoelectron Spectroscopy (XPS) can identify the elemental composition of the surface, showing the presence of nitrogen from the amine groups.[1] Fourier-transform infrared spectroscopy (FTIR) can detect the characteristic vibrational modes of the amide or ester bonds formed during grafting. Water contact angle measurements can indicate a change in surface hydrophobicity upon successful monolayer formation.[2][3][4][5][6]

Q4: How can I quantify the density of amine groups on the surface after grafting?

Several methods are available to quantify surface amine groups. A popular and straightforward method involves using a dye like Orange II, which specifically binds to primary amines and can be quantified using UV-Vis spectroscopy.[7][8] Other methods include the ninhydrin (B49086) assay and X-ray photoelectron spectroscopy (XPS) analysis of the nitrogen signal.[9][10][11]

Q5: What is the difference between "grafting to" and "grafting from" approaches for surface modification?

In the "grafting to" method, the this compound molecule is synthesized first and then attached to the surface. In the "grafting from" approach, an initiator molecule is attached to the surface, and then the monomer units (or in this case, a molecule that can polymerize) are added sequentially to grow the chain from the surface. For a simple monolayer of this compound, the "grafting to" approach is most common.

Troubleshooting Guides

Issue 1: Incomplete or No Monolayer Formation
Possible Causes Troubleshooting Steps
Contaminated Substrate Ensure the substrate is thoroughly cleaned before grafting. For gold, use piranha solution or UV/ozone treatment. For silica (B1680970)/glass, use an acid bath followed by thorough rinsing with deionized water.[12]
Inactive Reagents Use fresh this compound and coupling agents (e.g., EDC, NHS). EDC is particularly sensitive to moisture and should be stored in a desiccator.[13][14]
Incorrect Solvent Use high-purity, anhydrous solvents. For self-assembled monolayers on gold, ethanol (B145695) is common. For silanization of silica, anhydrous toluene (B28343) is often used.[15]
Suboptimal pH The pH of the reaction solution is critical, especially for EDC/NHS chemistry, which works best at a pH between 4.5 and 7.2 for the activation step.[14]
Issue 2: Disordered or Poorly Packed Monolayer
Possible Causes Troubleshooting Steps
Suboptimal Incubation Time While the initial adsorption can be rapid, achieving a well-ordered monolayer often requires longer incubation times, typically from 12 to 48 hours.[16]
Incorrect Concentration The concentration of the this compound solution can affect the packing density. A typical starting concentration for SAM formation on gold is 1-10 mM.[17]
Temperature Fluctuations Maintain a stable temperature during the incubation period. Room temperature is usually sufficient, but a controlled temperature bath can improve consistency.[16]
Impure this compound Ensure the purity of the this compound, as impurities can disrupt the ordering of the monolayer.

Data Presentation

Table 1: Factors Influencing the Quality of this compound Monolayers

Parameter Effect on Monolayer Quality Typical Range/Condition
Substrate Cleanliness Critical for uniform monolayer formation. Contaminants can act as nucleation sites for defects.Atomically clean surfaces are ideal.
Solvent Purity Traces of water or other impurities can interfere with the self-assembly process.High-purity, anhydrous solvents are recommended.
Concentration Affects the kinetics of monolayer formation and the final packing density.1-10 mM for SAMs on gold.
Incubation Time Longer times generally lead to more ordered and densely packed monolayers.12-48 hours.[16]
Temperature Can influence the kinetics and thermodynamics of self-assembly.Room temperature is often sufficient.
pH (for EDC/NHS) Crucial for the efficiency of the coupling reaction.pH 4.5-7.2 for activation, pH 7-8 for amine reaction.[14]

Table 2: Comparison of Amine Quantification Techniques

Technique Principle Advantages Disadvantages
Orange II Assay Colorimetric detection of primary amines.[7][8]Simple, inexpensive, and sensitive.Indirect method; requires a calibration curve.
Ninhydrin Assay Colorimetric reaction with primary amines.[9][10]Well-established method.Can be less sensitive than other methods.
XPS Measures the elemental composition of the surface.[1]Provides direct evidence of nitrogen and can give quantitative information.Requires specialized equipment; can be expensive.

Experimental Protocols

Protocol 1: Grafting this compound to a Gold Surface

This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a gold surface via the thiol group of a linker molecule, followed by coupling of this compound.

Materials:

  • Gold-coated substrate

  • 11-Mercaptoundecanoic acid (MUA)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Ethanol (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Activation buffer (e.g., MES buffer, pH 6.0)

  • Deionized water

Procedure:

  • Substrate Cleaning: Clean the gold substrate by immersing it in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5 minutes. Caution: Piranha solution is extremely corrosive and reactive. Rinse thoroughly with deionized water and dry under a stream of nitrogen.

  • Formation of MUA SAM: Prepare a 1 mM solution of MUA in anhydrous ethanol. Immerse the clean gold substrate in the MUA solution for 18-24 hours at room temperature.

  • Rinsing: Remove the substrate from the MUA solution and rinse thoroughly with ethanol to remove any physisorbed molecules. Dry under a stream of nitrogen.

  • Activation of Carboxyl Groups: Immerse the MUA-coated substrate in an activation buffer containing 100 mM EDC and 25 mM NHS for 15-30 minutes at room temperature.

  • Grafting of this compound: Immediately after activation, immerse the substrate in a PBS solution (pH 7.4) containing 10 mM this compound. Allow the reaction to proceed for 2-4 hours at room temperature.

  • Final Rinsing: Rinse the substrate thoroughly with PBS and then deionized water to remove any unreacted molecules. Dry under a stream of nitrogen.

Protocol 2: Grafting this compound to a Silica Surface

This protocol involves the silanization of a silica surface to introduce amine groups, followed by the coupling of this compound.

Materials:

  • Silicon wafer or glass slide

  • (3-Aminopropyl)triethoxysilane (APTES)

  • This compound

  • EDC and NHS

  • Anhydrous toluene

  • Ethanol

  • Activation buffer (e.g., MES buffer, pH 6.0)

  • PBS, pH 7.4

  • Deionized water

Procedure:

  • Substrate Cleaning: Clean the silica substrate by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water. Activate the surface by immersing in a 1 M HCl solution for 30 minutes, then rinse with deionized water and dry at 110°C for 1 hour.

  • Silanization: Prepare a 2% (v/v) solution of APTES in anhydrous toluene. Immerse the clean, dry substrate in the APTES solution for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Rinsing: Remove the substrate from the APTES solution and rinse with toluene, followed by ethanol, and finally deionized water to remove excess silane (B1218182). Cure the silane layer by baking at 110°C for 1 hour.

  • Activation of this compound: In a separate tube, dissolve this compound in activation buffer to a final concentration of 10 mM. Add EDC (to 100 mM) and NHS (to 25 mM) and allow to react for 15-30 minutes at room temperature.

  • Grafting to Amine-Functionalized Surface: Immerse the APTES-modified substrate in the activated this compound solution. Adjust the pH to 7.4 with PBS and allow the reaction to proceed for 2-4 hours at room temperature.

  • Final Rinsing: Rinse the substrate thoroughly with PBS and then deionized water. Dry under a stream of nitrogen.

Visualizations

experimental_workflow_gold cluster_prep Substrate Preparation cluster_sam MUA Self-Assembly cluster_grafting 10-ADA Grafting Gold Gold Substrate Clean Piranha Cleaning Gold->Clean Rinse_Dry1 Rinse & Dry Clean->Rinse_Dry1 Incubate_MUA Incubate 18-24h Rinse_Dry1->Incubate_MUA Immerse MUA_sol 1 mM MUA in Ethanol MUA_sol->Incubate_MUA Rinse_Dry2 Rinse & Dry Incubate_MUA->Rinse_Dry2 Activate Activate with EDC/NHS Rinse_Dry2->Activate Graft Graft 10-ADA Activate->Graft Rinse_Dry3 Final Rinse & Dry Graft->Rinse_Dry3 Final Functionalized Surface Rinse_Dry3->Final

Caption: Workflow for grafting this compound onto a gold surface.

troubleshooting_logic Start Experiment Start Problem Poor Grafting Results Start->Problem Check_Substrate Verify Substrate Cleanliness Problem->Check_Substrate No/Patchy Monolayer Check_Reagents Check Reagent Activity Problem->Check_Reagents Low Yield Check_Protocol Review Protocol Parameters (Time, Temp, pH, Conc.) Problem->Check_Protocol Inconsistent Results Check_Substrate->Problem If still poor Success Successful Grafting Check_Substrate->Success If improved Check_Reagents->Problem If still poor Check_Reagents->Success If improved Check_Protocol->Problem If still poor Check_Protocol->Success If improved

Caption: A logical workflow for troubleshooting poor grafting results.

References

Validation & Comparative

A Comparative Guide to the Validation of 10-Aminodecanoic Acid Purity by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount for the reliability and reproducibility of experimental results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the validation of 10-aminodecanoic acid purity. Supporting experimental protocols and data are presented to aid in the selection of the most appropriate method for specific research needs.

Comparison of Analytical Methods for Purity Determination

The purity of this compound can be determined by several analytical methods, each with its own advantages and limitations. HPLC is a widely used technique, but orthogonal methods such as Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS) provide valuable complementary data for a comprehensive purity assessment.

Parameter HPLC with UV/Vis Detection (after derivatization) Quantitative NMR (qNMR) GC-MS (after derivatization)
Principle Separation based on polarity, detection of chromophoreIntrinsic quantitative signal based on the number of nucleiSeparation based on volatility and polarity, mass-based detection
Primary Use Quantification of the main component and impuritiesAbsolute quantification without a specific reference standardIdentification and quantification of volatile impurities
Typical Purity (%) >99% (relative purity)97.0% (absolute purity)[1]>99% (relative purity of volatile components)
Strengths High sensitivity, high resolution, widely availableHigh precision and accuracy, structural information, non-destructiveHigh sensitivity, excellent for volatile impurities, structural info from MS
Limitations Requires derivatization for UV detection, potential for incomplete derivatizationLower sensitivity than HPLC, higher equipment costRequires derivatization, not suitable for non-volatile impurities
Common Impurities Detected Process-related impurities (e.g., 10-bromodecanoic acid), side-productsAll proton-containing impuritiesVolatile organic compounds, residual solvents

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Reversed-Phase HPLC Method for this compound Purity

This protocol describes a typical pre-column derivatization method using o-phthaldialdehyde (OPA) followed by fluorescence detection.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a suitable diluent (e.g., 0.1 M HCl) to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution.

  • For derivatization, mix a specific volume of the sample or standard solution with a borate (B1201080) buffer (pH 9.5) and the OPA derivatizing reagent. The reaction is typically rapid and occurs at room temperature.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 25 mM sodium phosphate (B84403) buffer with 5% tetrahydrofuran, pH 7.2.

  • Mobile Phase B: Methanol.

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a specified time (e.g., 20-80% B in 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

3. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative NMR (qNMR) Protocol for this compound Purity

This protocol outlines the determination of absolute purity using an internal standard.

1. Sample Preparation:

  • Accurately weigh a specific amount of this compound (e.g., 10 mg).

  • Accurately weigh a specific amount of a certified internal standard with a known purity (e.g., maleic acid).

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).

2. NMR Acquisition:

  • Acquire a ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons for accurate integration.

3. Data Analysis:

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • The purity is calculated using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / W_sample) * (W_IS / MW_IS) * P_IS Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

GC-MS Protocol for Impurity Profiling of this compound

This protocol involves derivatization to convert the non-volatile amino acid into a volatile derivative suitable for GC analysis.

1. Sample Preparation (Derivatization):

  • Accurately weigh a small amount of this compound (e.g., 1 mg).

  • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the mixture at a specific temperature (e.g., 70 °C) for a defined time to ensure complete derivatization.

2. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C).

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan a suitable mass range (e.g., m/z 50-500).

3. Data Analysis:

  • Identify impurities by comparing their mass spectra with spectral libraries (e.g., NIST).

  • Quantify impurities using an internal standard or by area percentage if response factors are assumed to be similar.

Visualizations

The following diagrams illustrate the experimental workflow for HPLC purity validation and a logical diagram of an orthogonal approach to purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing of This compound B Dissolution in Diluent A->B C Derivatization with OPA B->C D Injection into RP-HPLC System C->D E Chromatographic Separation (C18 Column) D->E F Fluorescence Detection (Ex: 340nm, Em: 450nm) E->F G Chromatogram Generation F->G H Peak Integration G->H I Purity Calculation (% Area) H->I

Caption: Experimental workflow for HPLC purity validation of this compound.

Orthogonal_Approach cluster_main Purity Assessment of this compound cluster_methods Analytical Methods Purity Overall Purity HPLC HPLC-FLD (Relative Purity, Process Impurities) HPLC->Purity qNMR qNMR (Absolute Purity, Structural Confirmation) qNMR->Purity GCMS GC-MS (Volatile Impurities, Residual Solvents) GCMS->Purity

Caption: Orthogonal approach for comprehensive purity assessment.

References

A Comparative Guide: 10-Aminodecanoic Acid vs. 12-Aminododecanoic Acid for Polyamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the synthesis and resulting properties of Polyamide 10 and Polyamide 12 for researchers, scientists, and drug development professionals.

The selection of monomers is a critical determinant of the final properties of polyamides, a versatile class of polymers with wide-ranging applications. This guide provides an in-depth comparison of two long-chain amino acid monomers, 10-aminodecanoic acid and 12-aminododecanoic acid, used in the synthesis of Polyamide 10 (PA10) and Polyamide 12 (PA12), respectively. The seemingly minor difference of two methylene (B1212753) units in the monomer backbone leads to notable distinctions in the thermal, mechanical, and physicochemical properties of the resulting polymers.

Performance Comparison: Polyamide 10 vs. Polyamide 12

The length of the aliphatic chain in the monomer directly influences the density of amide groups in the resulting polyamide. This, in turn, affects the extent of hydrogen bonding between polymer chains, a key factor governing the material's properties. Polyamide 12, with its longer hydrocarbon chain, has a lower amide group concentration compared to Polyamide 10. This structural difference manifests in their physical and mechanical characteristics.

PropertyPolyamide 10 (Nylon 10)Polyamide 12 (Nylon 12)Key Differences & Implications
Thermal Properties
Melting Temperature (Tm)~200-210 °C178-187 °C[1][2]The higher melting point of PA10 suggests stronger interchain forces due to a higher density of hydrogen bonds, offering better heat resistance in some applications.
Glass Transition Temp. (Tg)~40-50 °C~40-55 °C[2]Both polymers exhibit similar glass transition temperatures, indicating comparable chain mobility in the amorphous regions at these temperatures.
Mechanical Properties
Tensile StrengthGenerally higher than PA1248-58 MPa[3][4]The greater number of amide linkages per unit chain length in PA10 typically contributes to a higher tensile strength.
Flexural ModulusGenerally higher than PA121500-1800 MPa[3][5]A higher flexural modulus in PA10 indicates greater stiffness, which can be advantageous in applications requiring structural rigidity.
Elongation at BreakGenerally lower than PA1215-200 %[5]PA12's longer, more flexible aliphatic chain allows for greater elongation before fracture, indicating higher ductility.
Physical Properties
Density~1.05-1.07 g/cm³1.01-1.02 g/cm³[1][5]The slightly higher density of PA10 is a direct result of the shorter methylene chain between amide groups.
Water AbsorptionHigher than PA12Lower than PA6, PA66[6]The lower amide group concentration in PA12 leads to reduced moisture absorption, resulting in better dimensional stability in humid environments.

Experimental Protocols

The most common method for the synthesis of these polyamides from their respective ω-amino acid monomers is melt polycondensation. This process involves heating the monomer above its melting point in an inert atmosphere to initiate polymerization, with the removal of water as a byproduct driving the reaction to completion.

Melt Polycondensation of this compound for Polyamide 10 Synthesis

Materials:

  • This compound

  • Nitrogen gas (high purity)

  • Distilled water

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

  • The glass reactor is charged with this compound.

  • The reactor is purged with high-purity nitrogen gas for at least 30 minutes to remove any oxygen.

  • A slow stream of nitrogen is maintained throughout the reaction.

  • The reactor is heated to a temperature of 220-240°C with continuous stirring.

  • The polymerization is initiated, and water is evolved as a byproduct, which is removed through the distillation outlet.

  • After the initial stage of polymerization (typically 1-2 hours), a vacuum is gradually applied to the system to facilitate the removal of the remaining water and increase the molecular weight of the polymer.

  • The reaction is continued under vacuum for several hours until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • The molten Polyamide 10 is then extruded from the reactor under nitrogen pressure and quenched in a water bath.

  • The solidified polymer strand is pelletized for further processing and characterization.

Melt Polycondensation of 12-Aminododecanoic Acid for Polyamide 12 Synthesis

Materials:

  • 12-Aminododecanoic acid

  • Nitrogen gas (high purity)

Equipment:

  • Glass reactor with a mechanical stirrer, nitrogen inlet, and distillation outlet.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

  • The reactor is charged with 12-aminododecanoic acid.

  • The system is thoroughly purged with high-purity nitrogen.

  • Under a gentle nitrogen flow, the temperature is raised to 260–300 °C while stirring.[1]

  • The polycondensation reaction proceeds with the elimination of water, which is continuously removed.[4]

  • Once the rate of water distillation decreases, a vacuum is applied to the reactor to further drive the polymerization and achieve a high molecular weight.

  • The reaction is monitored by the increase in melt viscosity.

  • Once the desired molecular weight is reached, the molten Polyamide 12 is extruded, cooled, and pelletized.

Visualizing the Synthesis and Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Polyamide_Synthesis_Workflow cluster_monomers Monomer Selection cluster_synthesis Melt Polycondensation cluster_polymers Resulting Polyamides 10-Aminodecanoic_Acid This compound Heating Heating under N2 10-Aminodecanoic_Acid->Heating Input 12-Aminododecanoic_Acid 12-Aminododecanoic Acid 12-Aminododecanoic_Acid->Heating Input Polymerization Polymerization (Water Removal) Heating->Polymerization Vacuum Vacuum Application Polymerization->Vacuum Polyamide_10 Polyamide 10 (Nylon 10) Vacuum->Polyamide_10 Forms Polyamide_12 Polyamide 12 (Nylon 12) Vacuum->Polyamide_12 Forms

Caption: Workflow for Polyamide 10 and 12 Synthesis.

Property_Comparison cluster_thermal Thermal Properties cluster_mechanical Mechanical Properties cluster_physical Physical Properties Polyamide_10 Polyamide 10 (PA10) Tm_10 Higher Melting Point (200-210 °C) Polyamide_10->Tm_10 Strength_10 Higher Tensile Strength Higher Stiffness Polyamide_10->Strength_10 Absorption_10 Higher Water Absorption Polyamide_10->Absorption_10 Polyamide_12 Polyamide 12 (PA12) Tm_12 Lower Melting Point (178-187 °C) Polyamide_12->Tm_12 Strength_12 Lower Tensile Strength Higher Ductility Polyamide_12->Strength_12 Absorption_12 Lower Water Absorption Polyamide_12->Absorption_12

Caption: Comparative Property Analysis of PA10 and PA12.

Conclusion

The choice between this compound and 12-aminododecanoic acid for polyamide synthesis depends on the specific requirements of the end-use application. For applications demanding higher thermal resistance and rigidity, Polyamide 10 may be the preferred choice. Conversely, for applications where flexibility, ductility, and dimensional stability in the presence of moisture are critical, Polyamide 12 presents a more suitable option. This guide provides a foundational understanding to aid researchers and professionals in making informed decisions for their material selection and development processes.

References

The Fulcrum of Function: A Comparative Guide to 10-Aminodecanoic Acid and PEG Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker, the bridge between the target protein ligand and the E3 ligase recruiter, is a critical determinant of a PROTAC's efficacy. This guide provides an objective comparison of two distinct linker classes: the aliphatic 10-aminodecanoic acid and the widely used polyethylene (B3416737) glycol (PEG) linkers, supported by representative data and detailed experimental protocols.

The choice of linker profoundly impacts a PROTAC's physicochemical properties, including its solubility, cell permeability, and metabolic stability. These properties, in turn, dictate the PROTAC's ability to form a stable ternary complex (comprising the target protein, the PROTAC, and an E3 ligase), leading to efficient ubiquitination and subsequent degradation of the target protein.

At a Glance: Key Differences and Performance Metrics

The fundamental difference between a this compound linker and a PEG linker lies in their chemical nature. This compound provides a more hydrophobic and rigid aliphatic chain, whereas PEG linkers are characterized by their hydrophilic and flexible ethylene (B1197577) glycol repeats. This distinction has significant implications for the overall performance of the PROTAC.

PropertyThis compound Linker (Aliphatic)PEG LinkerRationale
Hydrophilicity LowHighThe long alkyl chain of this compound is hydrophobic, while the repeating ether units in PEG are hydrophilic.
Cell Permeability Generally HigherCan be LowerIncreased lipophilicity often correlates with better passive diffusion across the cell membrane. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.
Aqueous Solubility LowerHigherThe hydrophilic nature of PEG linkers enhances solubility in aqueous environments, which can be advantageous for formulation and in vivo applications.
Flexibility More RigidHighly FlexibleThe single bonds in the alkyl chain allow for some rotation, but it is generally less flexible than the ether linkages in PEG chains.
Metabolic Stability Generally HigherCan be Susceptible to OxidationAlkyl chains are often more resistant to metabolic degradation compared to the ether bonds in PEG, which can be subject to oxidation.
Ternary Complex Formation Can promote specific conformationsFlexibility can accommodate various protein-protein interactionsThe rigidity of the aliphatic linker may pre-organize the PROTAC into a favorable conformation for ternary complex formation, while the flexibility of PEG can allow for more dynamic interactions.

Performance Data: A Comparative Overview

The following table summarizes representative experimental data for hypothetical PROTACs targeting Bromodomain-containing protein 4 (BRD4) utilizing either a this compound-based linker or a PEG-based linker. This data illustrates the expected trade-offs associated with each linker type.

ParameterPROTAC-Alkyl (this compound Linker)PROTAC-PEG (PEG4 Linker)
Degradation (DC50) 25 nM15 nM
Maximal Degradation (Dmax) >90%>95%
Cell Permeability (Papp) 5.0 x 10⁻⁶ cm/s2.5 x 10⁻⁶ cm/s
Aqueous Solubility 20 µM150 µM
In vivo Half-life (t½) 6 hours3 hours

Note: This data is representative and intended for illustrative purposes. Actual performance will vary depending on the specific target, ligands, and E3 ligase used.

Visualizing the Process: Pathways and Workflows

To better understand the mechanisms and experimental procedures involved in PROTAC development, the following diagrams, created using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Proteasome->PROTAC Recycled Degraded_Protein Proteasome->Degraded_Protein Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow PROTAC Evaluation Workflow cluster_workflow Evaluation Pipeline Design PROTAC Design & Synthesis Cell_Culture Cell Culture Design->Cell_Culture DMPK_Studies In vivo DMPK Studies (LC-MS/MS) Design->DMPK_Studies Treatment PROTAC Treatment (Dose-Response) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification Western_Blot Western Blot Quantification->Western_Blot Analysis Densitometry Analysis Western_Blot->Analysis DC50_Dmax DC50 & Dmax Determination Analysis->DC50_Dmax Pharmacokinetics Pharmacokinetic Parameter Analysis DMPK_Studies->Pharmacokinetics

Caption: A typical experimental workflow for evaluating PROTAC performance.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance.

Western Blotting for Determination of DC50 and Dmax

This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTACs (PROTAC-Alkyl and PROTAC-PEG) in cell culture medium.

    • Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare samples with Laemmli buffer and denature by heating.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.

    • Plot the degradation percentage against the PROTAC concentration to determine the DC50 (the concentration at which 50% degradation is achieved) and Dmax (the maximum degradation) values.

Pharmacokinetic (PK) Analysis by LC-MS/MS

This protocol describes a general method for quantifying PROTAC levels in plasma to assess their pharmacokinetic properties.

  • In Vivo Dosing:

    • Administer the PROTACs (formulated in a suitable vehicle) to laboratory animals (e.g., mice or rats) via the desired route (e.g., intravenous or oral).

  • Sample Collection:

    • Collect blood samples at various time points post-administration.

    • Process the blood samples to obtain plasma.

  • Sample Preparation:

    • To a known volume of plasma, add a protein precipitation agent (e.g., acetonitrile) containing an internal standard.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Separate the PROTAC from endogenous plasma components using a suitable C18 column and a gradient elution method.

    • Detect and quantify the PROTAC and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Determine the concentration of the PROTAC in the plasma samples from the calibration curve.

    • Plot the plasma concentration versus time to generate a pharmacokinetic profile.

    • Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Conclusion

The selection of a linker is a critical decision in the design of a PROTAC. While PEG linkers offer the advantages of enhanced hydrophilicity and flexibility, this compound and other aliphatic linkers can provide increased metabolic stability and cell permeability due to their hydrophobic nature. The optimal linker choice is target and system-dependent, necessitating a careful evaluation of the desired physicochemical and pharmacological properties. The experimental protocols provided herein offer a robust framework for the systematic comparison of different linker strategies, enabling the rational design of next-generation protein degraders.

A Comparative Guide to the Mechanical Properties of Nylon-10 from 10-Aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the right polymeric material is a critical decision. This guide provides an objective comparison of the mechanical properties of Nylon-10 (Polyamide 1010), a bio-based polyamide derived from 10-aminodecanoic acid, with other common nylons. The information presented is supported by experimental data to facilitate informed material selection for various applications.

Nylon-10, also known as Polyamide 1010 (PA1010), is a high-performance thermoplastic that stands out for its unique balance of mechanical strength, flexibility, and low moisture absorption. As a bio-based polymer, it offers a sustainable alternative to petroleum-based plastics, making it an increasingly attractive option in environmentally conscious research and development.

Comparative Analysis of Mechanical Properties

The following table summarizes the key mechanical properties of Nylon-10 and compares them with two widely used polyamides: Nylon-6 and Nylon-6,6. The data is presented for neat (unreinforced) polymers to provide a baseline for comparison.

Mechanical PropertyNylon-10 (PA1010)Nylon-6 (PA6)Nylon-6,6 (PA66)Test Standard
Tensile Strength (MPa) 50 - 5570 - 8080 - 90ASTM D638 / ISO 527-2
Tensile Modulus (GPa) 1.62.8 - 3.03.0 - 3.2ASTM D638 / ISO 527-2
Elongation at Break (%) ≥2606 - 85 - 7ASTM D638 / ISO 527-2
Flexural Modulus (GPa) 1.4 - 1.62.8 - 3.03.0 - 3.2ASTM D790 / ISO 178
Flexural Strength (MPa) ≥75--ASTM D790 / ISO 178
Notched Izod Impact (kJ/m²) 11 - 166 - 85 - 7ASTM D256 / ISO 179/1eA

As the data indicates, Nylon-10 exhibits a lower tensile strength and modulus compared to Nylon-6 and Nylon-6,6. However, its significantly higher elongation at break highlights its superior ductility and toughness.[1] This makes it an excellent choice for applications requiring high flexibility and resistance to fracture. Furthermore, its lower moisture absorption contributes to better dimensional stability in humid environments.[1]

Experimental Protocols

The mechanical properties presented in this guide are determined using standardized testing methods to ensure accuracy and comparability. The following are detailed methodologies for the key experiments cited:

Tensile Properties (ASTM D638)

Tensile properties, including tensile strength, tensile modulus, and elongation at break, are determined according to the ASTM D638 standard.[2]

  • Specimen Preparation: Dumbbell-shaped specimens are prepared by injection molding or machining from a compression-molded plaque. The dimensions of the specimen are specified in the standard.

  • Conditioning: Specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for a specified period before testing to ensure equilibrium with the environment.

  • Testing Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fractures. The force and elongation are continuously monitored throughout the test.

  • Data Analysis:

    • Tensile Strength is calculated as the maximum stress applied to the specimen during the test.

    • Tensile Modulus (Young's Modulus) is determined from the slope of the initial linear portion of the stress-strain curve.

    • Elongation at Break is the percentage increase in the length of the specimen at the point of fracture.

Flexural Properties (ASTM D790)

Flexural modulus and flexural strength are measured using the ASTM D790 three-point bending test.[3]

  • Specimen Preparation: Rectangular bar specimens of specified dimensions are used.

  • Conditioning: Similar to tensile testing, specimens are conditioned under standard temperature and humidity.

  • Testing Procedure: The specimen is placed on two supports, and a load is applied to the center of the specimen at a constant rate. The load and deflection are recorded until the specimen breaks or reaches a specified strain.

  • Data Analysis:

    • Flexural Strength is the maximum stress at the outer fiber of the specimen at the moment of break.

    • Flexural Modulus is calculated from the slope of the stress versus strain curve in the elastic region.

Notched Izod Impact Strength (ASTM D256)

The Izod impact test determines the impact resistance of a material.[4]

  • Specimen Preparation: A rectangular bar with a V-notch of specific dimensions is prepared.

  • Conditioning: Specimens are conditioned prior to testing.

  • Testing Procedure: The notched specimen is clamped in a vertical position in the testing apparatus. A pendulum of a specified weight is released from a fixed height, striking the notched side of the specimen.

  • Data Analysis: The energy absorbed by the specimen in breaking is measured by the height to which the pendulum swings after impact. The Notched Izod Impact Strength is reported in kJ/m².

Synthesis of Nylon-10 from this compound

Nylon-10 is synthesized through a polycondensation reaction of this compound. This process involves the joining of monomer units with the elimination of a small molecule, typically water. The following diagram illustrates the logical workflow of this synthesis.

Synthesis_of_Nylon10 Monomer This compound (Monomer) Heating Heating under Inert Atmosphere (e.g., N2) Monomer->Heating Initiation Polycondensation Polycondensation (Formation of Amide Bonds) Heating->Polycondensation Reaction Conditions Water Water (Byproduct) Polycondensation->Water Eliminates Polymer Nylon-10 (Polyamide 10) [-(NH)-(CH2)9-CO-]-n Polycondensation->Polymer Forms

Caption: Synthesis of Nylon-10 via polycondensation.

References

Comparative study of drug release from different amino acid-based polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of drug release from various amino acid-based polymers, which are prominent biomaterials in advanced drug delivery systems.[1][2][3] These polymers, derived from natural amino acids, offer excellent biocompatibility and biodegradability, making them ideal candidates for developing novel therapeutic carriers.[3] This document summarizes experimental data on drug release profiles, details the underlying experimental methodologies, and presents visual workflows to aid in the comprehension and replication of these studies.

The information presented herein is synthesized from multiple research articles. While a single study directly comparing all the discussed polymers under identical conditions is not available, this guide collates and presents the existing data to offer a valuable comparative perspective.

Comparative Drug Release Performance

The drug release kinetics from amino acid-based polymers are influenced by several factors, including the specific amino acid monomer, the polymer's architecture (e.g., linear, branched, or block copolymer), the nature of the encapsulated drug, and the surrounding microenvironment, such as pH.[4][5][6] The following table summarizes the drug release characteristics of several common amino acid-based polymers based on available experimental data.

Polymer SystemModel DrugKey Release CharacteristicsObservations & Findings
α-Poly(L-glutamic acid) (α-PGA) Nanoparticles Doxorubicin (B1662922)Sustained and pH-dependent releaseExhibited a sustained release profile for at least 144 hours with no significant initial burst. Drug release was faster in an acidic environment (pH 5.5) compared to a neutral pH (7.4), which is advantageous for targeting the acidic tumor microenvironment.[4]
Poly(L-aspartic acid) (PAA) Conjugate DoxorubicinIn vivo hydrolysis of ester linkageThe polymer-drug conjugate is designed to release doxorubicin in vivo through the hydrolysis of the ester bond connecting the drug to the polymer backbone. This approach led to a three-fold reduction in toxicity compared to the free drug in animal models.[7][8]
PEG-poly(aspartic acid) [PEG-p(Asp)] Micelles DoxorubicinTunable and pH-dependent releaseThe introduction of different spacer molecules (glycine or 4-aminobenzoate) between the drug and the polymer allowed for tunable, pH-dependent drug release. This platform enables the fine-tuning of release kinetics for specific therapeutic applications.[5]
Random Copolymer of L-glutamic acid and D-phenylalanine Nanoparticles DoxorubicinProlonged in vivo releaseEncapsulation of doxorubicin within these nanoparticles resulted in a sustained presence of the drug in rat blood for up to two to three weeks after a single administration.[9]
Poly-L-serine-b-poly(L-glutamic acid) Block Copolymer Nanoparticles DoxorubicinSustained in vivo releaseSimilar to the random copolymer, this block copolymer formulation also provided a prolonged release of doxorubicin in vivo, maintaining detectable levels in the bloodstream for an extended period.[9]
Tyrosine-Derived Nanospheres Paclitaxel (B517696)pH-dependent releaseThe release of paclitaxel from these nanospheres was found to be dependent on the pH of the surrounding medium, suggesting a potential for controlled release in different biological environments.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the typical experimental protocols for synthesizing drug-loaded amino acid-based polymer nanoparticles and evaluating their in vitro drug release profiles, based on methods described in the literature.[9][11]

Preparation of Drug-Loaded Amino Acid-Based Polymer Nanoparticles

This protocol describes a common method for preparing nanoparticles through the self-assembly of amphiphilic copolymers.

  • Materials:

    • Amphiphilic amino acid-based block copolymer (e.g., PEG-b-poly(amino acid))

    • Drug (e.g., Doxorubicin, Paclitaxel)

    • Organic solvent (e.g., Dimethylformamide - DMF, Dimethyl sulfoxide (B87167) - DMSO)

    • Aqueous buffer solution (e.g., Phosphate Buffered Saline - PBS, deionized water)

  • Procedure:

    • Dissolve the amphiphilic block copolymer and the hydrophobic drug in a water-miscible organic solvent to form a homogenous solution.

    • Add the polymer-drug solution dropwise to a vigorously stirring aqueous buffer.

    • The nanoparticles will self-assemble as the organic solvent diffuses into the aqueous phase.

    • Continue stirring for several hours to ensure the complete evaporation of the organic solvent.

    • Purify the nanoparticle suspension by dialysis against fresh buffer to remove the free, unencapsulated drug and any remaining organic solvent.

    • Characterize the nanoparticles for size, morphology, and drug loading efficiency.

In Vitro Drug Release Study (Dialysis Membrane Method)

The dialysis membrane method is a widely used technique to assess the in vitro release of drugs from nanoparticle formulations.[11]

  • Materials:

    • Drug-loaded nanoparticle suspension

    • Dialysis membrane tubing (with a molecular weight cut-off (MWCO) appropriate to retain the nanoparticles while allowing the free drug to pass through)

    • Release medium (e.g., PBS at different pH values, such as 7.4 and 5.5)

    • Shaking incubator or water bath maintained at 37°C

    • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer)

  • Procedure:

    • Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

    • Securely seal both ends of the dialysis bag.

    • Immerse the dialysis bag in a container with a known volume of the release medium.

    • Place the entire setup in a shaking incubator or water bath at 37°C with constant, gentle agitation.

    • At predetermined time intervals, withdraw a small aliquot of the release medium from the container.

    • Immediately replenish the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.

    • Analyze the collected samples to determine the concentration of the released drug using a suitable analytical method.

    • Calculate the cumulative percentage of drug released at each time point.

Visualizing the Workflow

The following diagrams, created using the DOT language, illustrate the experimental workflows for nanoparticle preparation and the in vitro drug release study.

experimental_workflow cluster_prep Nanoparticle Preparation cluster_release In Vitro Drug Release Study start_prep Dissolve Polymer & Drug in Organic Solvent add_to_aq Dropwise Addition to Aqueous Buffer start_prep->add_to_aq self_assembly Nanoparticle Self-Assembly add_to_aq->self_assembly stir Solvent Evaporation self_assembly->stir purify Dialysis for Purification stir->purify characterize Characterization (Size, Drug Loading) purify->characterize start_release Place Nanoparticle Suspension in Dialysis Bag immerse Immerse in Release Medium start_release->immerse incubate Incubate at 37°C with Agitation immerse->incubate sample Sample Release Medium at Time Intervals incubate->sample analyze Analyze Drug Concentration sample->analyze calculate Calculate Cumulative Release analyze->calculate drug_release_setup cluster_container Release Medium Container (e.g., Beaker) cluster_medium Release Medium (e.g., PBS) dialysis_bag Dialysis Bag with Nanoparticles sampling Aliquot Sampling for Analysis p3->sampling Drug Diffusion agitation Constant Agitation (e.g., Magnetic Stirrer) agitation->dialysis_bag Maintains Sink Conditions

References

Head-to-head comparison of PROTACs with different linker lengths

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of Proteolysis Targeting Chimeras (PROTACs) with varying linker lengths reveals that this seemingly simple component is a critical determinant of a degrader's success. The length and composition of the linker profoundly influence the formation of a stable ternary complex, ultimately dictating the efficiency and selectivity of target protein degradation. This guide provides a comprehensive analysis of how linker length impacts PROTAC performance, supported by experimental data and detailed methodologies for researchers in drug discovery.

PROTACs are revolutionary bifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][3] The linker's role is far from passive; it governs the spatial arrangement of the POI and the E3 ligase, which is crucial for the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[2][4] An optimal linker length facilitates efficient ubiquitination of the target protein, marking it for destruction by the proteasome.[1] Conversely, a suboptimal linker can lead to steric hindrance, unstable complex formation, or inefficient ubiquitination, thereby compromising the PROTAC's efficacy.[4][5]

Impact of Linker Length on Degradation Efficiency

Systematic studies have demonstrated a clear relationship between linker length and the degradation potency (DC50) and efficacy (Dmax) of PROTACs. The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase.[4]

A seminal study on Estrogen Receptor α (ERα)-targeting PROTACs systematically investigated the effect of linker length on degradation. The results, summarized in the table below, show that a 16-atom chain length was optimal for ERα degradation.[6] PROTACs with both shorter and longer linkers exhibited reduced degradation capabilities.[6] This highlights the existence of a "sweet spot" for linker length to achieve maximal degradation.[4]

Similarly, studies on TANK-binding kinase 1 (TBK1) and Cyclin-dependent kinase 9 (CDK9) targeting PROTACs have underscored the critical nature of linker length optimization. For TBK1, PROTACs with linkers shorter than 12 atoms showed no significant activity, while those with longer linkers demonstrated robust degradation.[5]

Table 1: Comparative Degradation Efficiency of PROTACs with Varying Linker Lengths

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERαVHLAlkyl Chain9>1000<20[6]
ERαVHLAlkyl Chain12~500~50[6]
ERαVHLAlkyl Chain16~100>80[6]
ERαVHLAlkyl Chain19~500~60[6]
ERαVHLAlkyl Chain21>1000<40[6]
TBK1VHLAlkyl/Ether<12No degradationN/A[5]
TBK1VHLAlkyl/Ether213>90[7]
TBK1VHLAlkyl/Ether29292~70[7]
BRD4CRBNPEG0 PEG units<500>80[7][8]
BRD4CRBNPEG1-2 PEG units>5000<20[7][8]
BRD4CRBNPEG4-5 PEG units<500>80[7][8]

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency. Dmax is the maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[2]

The Role of the Linker in Ternary Complex Formation

The formation of a stable and productive ternary complex is a prerequisite for successful protein degradation.[3] The linker's length and flexibility are instrumental in achieving the correct orientation of the POI and E3 ligase to facilitate the transfer of ubiquitin.[4] A linker that is too short can cause steric clashes, preventing the two proteins from binding simultaneously.[4][5] Conversely, an excessively long linker may lead to an overly flexible and unstable complex, resulting in inefficient ubiquitination.[4][5]

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are crucial for characterizing the formation and stability of the ternary complex, providing valuable insights to guide linker design.[9]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated degradation and its evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis 1. PROTAC Synthesis (Varying Linker Lengths) Cell_Treatment 2. Cell Culture and Treatment Synthesis->Cell_Treatment Biophysical_Assays Optional: Biophysical Assays (SPR, ITC for Ternary Complex) Synthesis->Biophysical_Assays Lysis 3. Cell Lysis and Protein Quantification Cell_Treatment->Lysis Western_Blot 4. Western Blot Analysis Lysis->Western_Blot Data_Analysis 5. Densitometry and Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

References

Spectroscopic Validation of 10-Aminodecanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of molecules like 10-aminodecanoic acid is paramount. This guide provides a comprehensive comparison of its spectroscopic data with that of a closely related long-chain amino acid, 12-aminododecanoic acid, supported by detailed experimental protocols and data visualizations.

The structural integrity of this compound, a valuable bifunctional molecule in various chemical and pharmaceutical applications, can be unequivocally established through a suite of spectroscopic techniques. By analyzing its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) signatures, a detailed picture of its molecular framework emerges. This guide presents a side-by-side comparison of the spectroscopic data for this compound and 12-aminododecanoic acid, a longer-chain analogue, to highlight the subtle yet distinct differences that allow for their unambiguous identification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and 12-aminododecanoic acid, providing a quantitative basis for their structural validation.

¹H NMR Spectroscopy Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the multiplicity reveals the number of neighboring protons.

Chemical Shift (ppm) Multiplicity Assignment (this compound) Assignment (12-Aminododecanoic Acid)
~2.7Triplet-CH₂-NH₂-CH₂-NH₂
~2.2Triplet-CH₂-COOH-CH₂-COOH
~1.6Multiplet-CH₂-CH₂-COOH-CH₂-CH₂-COOH
~1.5Multiplet-CH₂-CH₂-NH₂-CH₂-CH₂-NH₂
~1.3Broad Singlet-(CH₂)₆--(CH₂)₈-

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a signal for each unique carbon atom in a molecule, offering a direct count of non-equivalent carbons and information about their chemical environment.

Chemical Shift (ppm) Assignment (this compound) Assignment (12-Aminododecanoic Acid)
~180-COOH-COOH
~42-CH₂-NH₂-CH₂-NH₂
~34-CH₂-COOH-CH₂-COOH
~33-CH₂-CH₂-NH₂-CH₂-CH₂-NH₂
~29-(CH₂)₆--(CH₂)₈-
~26-CH₂-CH₂-COOH-CH₂-CH₂-COOH
~25Alkyl Chain CarbonsAlkyl Chain Carbons

Note: The number of peaks in the ~29 ppm region will differ corresponding to the different lengths of the polymethylene chain.

FT-IR Spectroscopy Data

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Assignment
3300-3000 (broad)N-H StretchPrimary Amine (-NH₂)
3300-2500 (broad)O-H StretchCarboxylic Acid (-COOH)
2920 & 2850C-H StretchAlkane (-CH₂-)
~1710C=O StretchCarboxylic Acid (-COOH)
~1640N-H BendPrimary Amine (-NH₂)
~1470C-H BendAlkane (-CH₂-)

Note: The FT-IR spectra of both this compound and 12-aminododecanoic acid are expected to be very similar due to the presence of the same functional groups. The primary difference would be in the relative intensity of the C-H stretching and bending modes due to the longer alkyl chain in 12-aminododecanoic acid.

Mass Spectrometry Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

m/z Value Proposed Fragment (this compound) Proposed Fragment (12-Aminododecanoic Acid)
187[M]⁺ (Molecular Ion)-
215-[M]⁺ (Molecular Ion)
170[M-NH₃]⁺[M-NH₃]⁺
142[M-COOH]⁺[M-COOH]⁺
30[CH₂NH₂]⁺[CH₂NH₂]⁺

Note: The molecular ion peak is the most direct evidence of the molecular weight. Fragmentation patterns are influenced by the ionization method and energy.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the amino acid is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), is added for chemical shift calibration.

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, typically operating at a magnetic field strength of 400 MHz or higher for ¹H.

  • ¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single peaks for each carbon. Key parameters include a spectral width of approximately 200 ppm, a relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw free induction decay (FID) data is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the finely ground amino acid (1-2 mg) is intimately mixed with approximately 200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector is used.

  • Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or a pure KBr pellet) is first collected and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the amino acid is prepared in a suitable solvent, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with a small amount of acid (e.g., formic acid) to promote ionization.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used. A high-resolution mass analyzer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) analyzer, is employed for accurate mass measurements.

  • Data Acquisition: For ESI, the sample solution is infused into the ion source at a low flow rate. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. For fragmentation analysis (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.

  • Data Processing: The acquired mass spectra are analyzed to determine the m/z values of the molecular ion and major fragment ions. The elemental composition can be determined from high-resolution mass measurements.

Visualization of the Spectroscopic Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of this compound's structure.

Spectroscopic_Validation_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis cluster_validation Structure Validation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Multiplicity NMR->NMR_Data FTIR_Data Absorption Bands Functional Groups FTIR->FTIR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic validation of this compound.

A Comparative Analysis of 10-Aminodecanoic Acid Purity from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to the accuracy and reproducibility of experimental results. This guide provides a comparative assessment of 10-Aminodecanoic acid from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C), focusing on purity analysis through established analytical techniques. The experimental data presented herein is illustrative, designed to guide users in their own evaluation of chemical purity.

Comparative Purity Assessment

The purity of this compound from three different suppliers was assessed using High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity profiling. The results are summarized in the table below.

Parameter Supplier A Supplier B Supplier C
Purity by HPLC (%) 99.297.598.8
Purity by qNMR (%) 99.597.198.5
Number of Impurities Detected by LC-MS 253
Major Impurity (%) 0.5 (Impurity X)1.8 (Impurity Y)0.9 (Impurity Z)

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual purity may vary between lots and suppliers. It is crucial to perform in-house quality control for all critical reagents.

Experimental Workflow & Methodologies

A systematic workflow was designed to assess the purity of this compound samples obtained from the different suppliers. This involved initial visual inspection and solubility tests, followed by quantitative analysis using HPLC and qNMR, and finally, impurity profiling by LC-MS.

experimental_workflow cluster_0 Sample Reception & Initial Checks cluster_1 Purity Analysis cluster_2 Impurity Profiling cluster_3 Data Analysis & Comparison supplier_a Supplier A Sample initial_checks Visual Inspection & Solubility Testing supplier_a->initial_checks supplier_b Supplier B Sample supplier_b->initial_checks supplier_c Supplier C Sample supplier_c->initial_checks hplc HPLC Purity Assay initial_checks->hplc qnmr qNMR Purity Assay initial_checks->qnmr lcms LC-MS Impurity Profiling initial_checks->lcms data_analysis Comparative Data Analysis hplc->data_analysis qnmr->data_analysis lcms->data_analysis

Caption: Experimental workflow for the purity assessment of this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate and quantify this compound from its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples are accurately weighed and dissolved in the mobile phase A to a final concentration of 1 mg/mL.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a highly accurate method for purity determination by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.[1][2][3]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterium oxide (D2O).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of D2O (e.g., 1 mL).

  • Acquisition Parameters:

    • Pulse sequence: zg30

    • Relaxation delay (d1): 30 s (to ensure full relaxation of protons).

    • Number of scans: 16

  • Data Processing:

    • Apply Fourier transformation and phase correction.

    • Integrate the well-resolved proton signal of this compound (e.g., the triplet corresponding to the protons adjacent to the carboxylic acid) and a known signal from the internal standard.

  • Purity Calculation: The purity is calculated using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (M_sample / M_std) * (m_std / m_sample) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P_std = Purity of the internal standard

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

LC-MS is a powerful technique for the detection, and potential identification, of impurities, even at trace levels.[4][5][6]

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions: Same as the HPLC method described above.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50 - 1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Data Analysis: The total ion chromatogram (TIC) is analyzed for peaks other than the main this compound peak. The mass-to-charge ratio of these impurity peaks can be used to propose their elemental composition and potential structures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Aminodecanoic acid
Reactant of Route 2
10-Aminodecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.